3-Amino-2,4-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOTFKJTIJFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556345 | |
| Record name | 3-Amino-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-96-3 | |
| Record name | 3-Amino-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-2,4-dimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THG5WL4BWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-2,4-dimethylphenol is a substituted aminophenol with potential applications in pharmaceutical and chemical industries. However, its direct synthesis is not well-documented in publicly available literature. Standard electrophilic substitution reactions on 2,4-dimethylphenol, such as nitration, do not readily yield the desired 3-substituted isomer. This guide outlines a proposed multi-step synthetic pathway, based on analogous chemical transformations for structurally related molecules. The core of this strategy involves the protection of the hydroxyl group of 2,4-dimethylphenol to direct the subsequent nitration to the 3-position, followed by deprotection and reduction. This document provides a comprehensive overview of this proposed pathway, including detailed, albeit adapted, experimental protocols, and relevant data presented in a clear, tabular format. The logical flow of the proposed synthesis and the key chemical transformations are visualized using Graphviz diagrams.
Introduction
The synthesis of polysubstituted aromatic compounds with specific regiochemistry is a common challenge in organic synthesis. The electronic effects of existing substituents on the aromatic ring dictate the position of subsequent functionalization. In the case of 2,4-dimethylphenol, the hydroxyl and methyl groups are both ortho- and para-directing, activating the 3, 5, and 6 positions for electrophilic attack. However, steric hindrance and the strong activating effect of the hydroxyl group typically favor substitution at the 6-position. This makes the direct synthesis of this compound via a nitration-reduction sequence starting from 2,4-dimethylphenol a non-trivial endeavor.
This technical guide proposes a more controlled, multi-step approach to achieve the desired substitution pattern. The key steps of this proposed pathway are:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 2,4-dimethylphenol is first protected, for instance, as a carbonate ester. This is a crucial step to modulate the directing effect of the oxygen substituent and to prevent unwanted side reactions during nitration.
-
Regioselective Nitration: The protected 2,4-dimethylphenol is then subjected to nitration. The protecting group is expected to direct the nitro group to the desired 3-position.
-
Deprotection (Hydrolysis): The nitro-ester intermediate is hydrolyzed to regenerate the phenolic hydroxyl group, yielding 2,4-dimethyl-3-nitrophenol.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group of 2,4-dimethyl-3-nitrophenol to the corresponding primary amine, this compound.
The following sections provide detailed experimental protocols for each of these proposed steps, along with a summary of expected quantitative data and visualizations of the chemical pathways.
Proposed Synthesis Pathways
The overall proposed synthetic route is depicted below. This pathway is adapted from a patented process for the synthesis of 4-methyl-3-nitrophenol and employs common organic transformations.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for analogous transformations and should be considered as a starting point for experimental work. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Protection of 2,4-Dimethylphenol (Esterification)
This step aims to protect the hydroxyl group of 2,4-dimethylphenol as a carbonate ester. This is based on a general procedure for the esterification of phenols.
Materials:
-
2,4-Dimethylphenol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Aqueous sodium hydroxide (NaOH) solution
-
Toluene
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with 2,4-dimethylphenol, an aqueous solution of sodium hydroxide, and toluene.
-
The mixture is stirred vigorously to form the sodium salt of 2,4-dimethylphenol.
-
Phosgene gas is carefully bubbled through the reaction mixture, or a solution of triphosgene in toluene is added dropwise, while maintaining the temperature and pH of the reaction.
-
After the reaction is complete (monitored by TLC or GC), the organic layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2,4-dimethylphenyl carbonate ester.
Step 2: Nitration of the Protected 2,4-Dimethylphenol
This step involves the regioselective nitration of the carbonate ester.
Materials:
-
2,4-Dimethylphenyl carbonate ester
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
Procedure:
-
The 2,4-dimethylphenyl carbonate ester is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.
-
A mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining the low temperature and vigorous stirring.
-
The reaction mixture is stirred at low temperature for a specified period. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Step 3: Deprotection of the Nitro-Ester (Hydrolysis)
This step regenerates the phenolic hydroxyl group.
Materials:
-
2,4-Dimethyl-3-nitrophenyl carbonate ester
-
Aqueous sodium carbonate (Na₂CO₃) solution or other suitable base
-
Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
The crude 2,4-dimethyl-3-nitrophenyl carbonate ester is suspended in an aqueous sodium carbonate solution.
-
The mixture is heated to induce hydrolysis. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
The reaction mixture is treated with activated carbon to remove colored impurities and then filtered.
-
The filtrate is cooled, and then acidified with hydrochloric acid to precipitate the 2,4-dimethyl-3-nitrophenol.
-
The product is collected by filtration, washed with cold water, and dried.
Step 4: Reduction of 2,4-Dimethyl-3-nitrophenol
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
2,4-Dimethyl-3-nitrophenol
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite)
Procedure:
-
2,4-Dimethyl-3-nitrophenol is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of Pd/C or Raney Nickel is carefully added to the solution.
-
The vessel is connected to a hydrogen source, and the reaction mixture is subjected to hydrogenation at a suitable pressure and temperature.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are hypothetical and would need to be determined experimentally.
| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |
| 1. Esterification | 2,4-Dimethylphenol | Phosgene (or equivalent), NaOH | 2,4-Dimethylphenyl carbonate ester | 85-95 |
| 2. Nitration | 2,4-Dimethylphenyl carbonate ester | HNO₃, H₂SO₄ | 2,4-Dimethyl-3-nitrophenyl carbonate ester | 70-85 |
| 3. Hydrolysis | 2,4-Dimethyl-3-nitrophenyl carbonate ester | Na₂CO₃, HCl | 2,4-Dimethyl-3-nitrophenol | 90-98 |
| 4. Reduction | 2,4-Dimethyl-3-nitrophenol | H₂, Pd/C (or Raney Ni) | This compound | >95 |
Visualizations of Experimental Workflows
The logical flow for the key experimental steps is illustrated below using Graphviz.
Workflow for Nitration and Hydrolysis
Caption: Experimental workflow for the nitration and hydrolysis steps.
Workflow for Catalytic Reduction
Caption: Experimental workflow for the final reduction step.
Conclusion
The synthesis of this compound presents a significant regiochemical challenge. The proposed multi-step pathway, involving protection of the hydroxyl group, regioselective nitration, deprotection, and subsequent reduction, offers a plausible and logical approach to overcome these challenges. The provided experimental protocols, adapted from established methods for similar transformations, serve as a robust starting point for the laboratory synthesis of this target molecule. Further experimental validation and optimization are necessary to establish a definitive and high-yielding synthetic route. This guide provides the foundational information required for researchers and drug development professionals to embark on the synthesis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
3-Amino-2,4-dimethylphenol, also known as 3-Amino-2,4-xylenol, possesses a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1][2][3] Its appearance is described as a pale red solid or as a powder or crystals.[1] A summary of its fundamental identifiers and properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-2,4-xylenol | [1] |
| CAS Number | 100445-96-3 | [1][4] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Appearance | Pale Red Solid / Powder or crystals | [1] |
| Melting Point | Data not available; requires experimental determination. | |
| Boiling Point | Data not available; requires experimental determination. | |
| Aqueous Solubility | Data not available; requires experimental determination. | |
| pKa | Data not available; requires experimental determination. | |
| logP | Data not available; requires experimental determination. |
Experimental Protocols for Property Determination
Detailed methodologies for ascertaining the primary physicochemical characteristics of this compound are outlined below.
The melting point provides a crucial indication of a substance's purity.[5] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt) [6]
-
Sample Preparation: Place a small quantity of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[7][8]
-
Packing: Invert the capillary tube and tap its sealed end on a hard surface to compact the solid into the bottom. The packed sample height should be approximately 1-2 mm.[6][7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Approximate Determination: First, perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/minute) to find the approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2 °C/minute) through the expected range.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting point is reported as the range T₁ - T₂.[5]
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] For small sample quantities, the Thiele tube method is highly effective.[10]
Methodology: Thiele Tube Method [10][11]
-
Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the liquid in the test tube.[11]
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed. Gently heat the side arm of the Thiele tube with a burner.[10]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[10]
-
Data Recording: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.[10][11]
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12] The shake-flask method is a traditional and reliable technique.[13]
Methodology: Shake-Flask Method [13][14]
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a specific buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated aqueous phase from the excess undissolved solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility at that temperature.
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is crucial for predicting the ionization state of a molecule at different pH values. Potentiometric titration is a widely used and accurate method.[16]
Methodology: Potentiometric Titration [16][17]
-
Solution Preparation: Prepare a solution of this compound of known concentration in water. To maintain constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) is added.[17]
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[17]
-
Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point (where the concentrations of the acid and its conjugate base are equal).[16]
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[18] The shake-flask method is considered the gold standard for its determination.[19]
Methodology: Shake-Flask Method [20][21]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is done by mixing the two phases, shaking vigorously, and allowing them to separate.[22]
-
Sample Preparation: Prepare a stock solution of this compound in one of the phases (e.g., the aqueous buffer).
-
Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a sealed container.
-
Equilibration: Shake the container for a sufficient time (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[20]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical technique like HPLC-UV.[21]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = Cₒ / Cₐ. The logP is the base-10 logarithm of this value: logP = log₁₀(P).[18]
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (logP) using the shake-flask method, a critical procedure for assessing a compound's lipophilicity.
Caption: Workflow for logP Determination via Shake-Flask Method.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. appchemical.com [appchemical.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound [drugfuture.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. acdlabs.com [acdlabs.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. enamine.net [enamine.net]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
An In-Depth Technical Guide to 3-Amino-2,4-dimethylphenol (CAS: 100445-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2,4-dimethylphenol, a key metabolite of the widely used local anesthetic, lidocaine. This document consolidates available data on its physicochemical properties, metabolic pathway, potential biological activities, and analytical methodologies. While research on this specific metabolite is ongoing, this guide serves as a foundational resource for professionals in drug development, pharmacology, and toxicology.
Chemical and Physical Properties
This compound, also known as 3-Amino-2,4-xylenol, is a phenolic compound with the chemical formula C₈H₁₁NO.[1][2] It is recognized as an impurity and metabolite of Lidocaine.[3] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 100445-96-3 | --INVALID-LINK--[4], --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁NO | --INVALID-LINK--[4], --INVALID-LINK--[1] |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| IUPAC Name | This compound | --INVALID-LINK--[5] |
| Synonyms | 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine | --INVALID-LINK--[4], --INVALID-LINK--[2] |
| Appearance | Powder or crystals | --INVALID-LINK--[5] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK--[5] |
| Purity | ≥97% | --INVALID-LINK--[4] |
Role in Lidocaine Metabolism
Lidocaine undergoes extensive metabolism in the liver, primarily through oxidation and N-dealkylation reactions mediated by cytochrome P450 enzymes.[6] The major metabolic pathway involves the formation of monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[6] this compound is a hydroxylated metabolite of lidocaine.[7] The formation of hydroxylated metabolites like 3-hydroxylidocaine is attributed to the activity of the CYP2D subfamily of P450 enzymes.[7] It is suggested that this hydroxylation may proceed through an epoxy intermediate, which could be a reactive metabolite.[7]
Potential Biological Activity
While direct studies on the biological activity of this compound are limited, research on lidocaine's metabolites offers some insights. Notably, certain metabolites of lidocaine have been found to inhibit the glycine transporter 1 (GlyT1). This transporter plays a crucial role in regulating glycine levels at synapses, and its inhibition can potentiate NMDA receptor-mediated neurotransmission. This has been proposed as a novel mechanism for the analgesic action of systemic lidocaine. It is plausible that this compound, as a metabolite, could contribute to this effect, though specific experimental verification is required.
Synthesis
Disclaimer: This proposed pathway is for illustrative purposes only and has not been experimentally validated. Researchers should consult specialized chemical synthesis literature and patents for established methods.
Analytical Methods
The quantification of lidocaine and its metabolites in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar metabolites.
General Experimental Protocol for LC-MS/MS Analysis
The following is a generalized protocol for the analysis of amino compounds in biological samples, which can be adapted for this compound.
Key Considerations for Method Development:
-
Internal Standard: Use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Chromatography: Optimization of the mobile phase, gradient, and column chemistry is essential to achieve good separation from other lidocaine metabolites and endogenous matrix components.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode should be used for high selectivity and sensitivity, with optimization of precursor and product ion transitions, as well as collision energy.
Toxicological Profile
Specific toxicological data for this compound is not extensively available in public literature. However, information on related compounds can provide some indication of its potential hazard profile. For instance, studies on 2,4-dimethylphenol have shown moderate mammalian oral toxicity and it is recognized as an irritant.[8] A structurally similar compound, 3-amino-2,4-dichlorophenol hydrochloride, has been investigated for acute oral toxicity in rats, with mortality observed at high doses.[6] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Hazard Statements (based on supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (based on supplier information):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion and Future Directions
This compound is a recognized metabolite of lidocaine with potential, yet under-investigated, biological activities. This guide consolidates the currently available information to aid researchers in their studies of this compound. Further research is warranted to:
-
Elucidate the specific contribution of this compound to the overall pharmacological and toxicological profile of lidocaine.
-
Investigate its potential interaction with specific biological targets, such as the glycine transporter 1.
-
Develop and validate robust and sensitive analytical methods for its routine quantification in clinical and research settings.
-
Publish a detailed and reproducible synthesis protocol to facilitate broader research access.
As our understanding of drug metabolism and the role of individual metabolites grows, a more detailed characterization of compounds like this compound will be essential for advancing drug development and personalized medicine.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 100445-96-3 [sigmaaldrich.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Participation of the CYP2D subfamily in lidocaine 3-hydroxylation and formation of a reactive metabolite covalently bound to liver microsomal protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-dimethylphenol [sitem.herts.ac.uk]
Solubility of 3-Amino-2,4-dimethylphenol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a technical guide on the solubility of 3-Amino-2,4-dimethylphenol. However, extensive literature and database searches did not yield specific quantitative solubility data for this compound in common solvents. The information presented herein is based on the general principles of solubility for structurally related compounds, such as aminophenols and dimethylphenols. The experimental protocols and diagrams are provided as illustrative examples of the requested format and are not based on published studies for this specific molecule.
Introduction
This compound, also known as 3-Amino-2,4-xylenol, is an organic compound with the chemical formula C₈H₁₁NO. It is a substituted phenol containing both an amino group and two methyl groups on the aromatic ring. Understanding its solubility in various solvents is crucial for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical method development. As a metabolite of lidocaine, its solubility characteristics are also relevant in pharmacokinetic and toxicological studies.
Predicted Solubility Profile
Based on its chemical structure, a qualitative prediction of the solubility of this compound in common solvents can be made. The presence of a polar hydroxyl (-OH) and an amino (-NH₂) group suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the aromatic ring and two methyl groups introduce nonpolar character, suggesting some solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The hydroxyl and amino groups can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble to Moderately Soluble | The polar nature of the solvent can interact with the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The nonpolar nature of the solvent has weak interactions with the polar functional groups of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Moderately Soluble | Ethers have intermediate polarity and can act as hydrogen bond acceptors. |
| Esters | Ethyl acetate | Likely Moderately Soluble | Esters have intermediate polarity and can participate in dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | Likely Moderately Soluble | These solvents can interact with the aromatic ring and have some polar character. |
Note: These are predictions and require experimental verification.
Generic Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles. Dilute the clear solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Visualizations
The following diagrams are provided to fulfill the mandatory visualization requirements. As no specific signaling pathways or experimental workflows for this compound were found, these are generic representations.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: A hypothetical signaling pathway involving a small molecule.
Conclusion
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,4-dimethylphenol is a substituted aromatic compound with the chemical formula C₈H₁₁NO. Its structure, featuring a phenol, an amine, and two methyl groups on a benzene ring, allows for a range of chemical interactions and conformational possibilities that are critical to its potential applications in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of its atoms and the dynamics of its conformational isomers is fundamental to elucidating its structure-activity relationships.
This technical guide outlines the theoretical molecular structure, potential conformations, and the established experimental and computational methodologies that can be employed for its detailed characterization.
Predicted Molecular Structure and Properties
The fundamental structure of this compound is a benzene ring substituted with hydroxyl, amino, and two methyl groups.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 100445-96-3 |
| IUPAC Name | This compound |
| SMILES | Nc1c(C)ccc(O)c1C |
| InChI Key | OENOTFKJTIJFDN-UHFFFAOYSA-N |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around the single bonds connecting the hydroxyl and amino groups to the benzene ring, as well as the orientation of the methyl groups.
-
Rotation of the Hydroxyl Group: The C-O bond of the phenol allows for rotation of the hydrogen atom. The lowest energy conformation is expected to have the O-H bond lying in the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the lone pair of the adjacent amino group is a possibility that would significantly influence its preferred conformation.
-
Rotation of the Amino Group: The C-N bond also allows for rotation. The two hydrogen atoms of the amino group can be positioned in various orientations relative to the ring. Steric hindrance from the adjacent methyl group will likely influence the rotational barrier and the preferred conformation.
-
Methyl Group Rotations: The C-C bonds of the methyl groups also exhibit rotational freedom. The energy barriers for these rotations are generally low.
Table 1: Predicted Dihedral Angles for Key Conformations
| Dihedral Angle | Predicted Value (degrees) for Lowest Energy Conformer | Notes |
| H-O-C₁-C₂ | ~0 or ~180 | The hydroxyl hydrogen is expected to be coplanar with the benzene ring. An intramolecular hydrogen bond with the amino group would favor a specific orientation. |
| H-N-C₃-C₂ | Variable | The orientation of the amino group hydrogens is influenced by steric interactions with the adjacent methyl group and potential hydrogen bonding. |
| C(methyl)-C₂-C₁-C₆ | Variable | Rotation around the C-C bond of the methyl groups is generally facile, with low energy barriers. |
| C(methyl)-C₄-C₃-C₂ | Variable | Similar to the other methyl group, free rotation is expected. |
Recommended Experimental Protocols for Structural Elucidation
To obtain precise data on the molecular structure and conformation of this compound, the following experimental techniques are recommended:
4.1 X-ray Crystallography
This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the crystal packing arrangement.
-
Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, acetone, toluene) or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.
-
Table 2: Hypothetical Crystallographic Data Table
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 98.5 |
| V (ų) | 778.9 |
| Z | 4 |
| R-factor | < 0.05 |
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation.
-
Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about through-space proximities of atoms, which is crucial for determining the preferred conformation in solution.
-
Computational Chemistry Methods
In the absence of experimental data, computational methods can provide valuable insights into the molecular structure and conformational landscape.
-
Protocol:
-
Model Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: Optimize the geometry of the identified conformers using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Frequency calculations should be performed to confirm that the optimized structures are true energy minima.
-
Property Prediction: Calculate molecular properties such as bond lengths, bond angles, dihedral angles, and NMR chemical shifts for the optimized structures.
-
Table 3: Computationally Predicted Structural Parameters (Illustrative)
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |
| C-O | 1.37 | - |
| O-H | 0.96 | C-O-H: 109 |
| C-N | 1.40 | - |
| N-H | 1.01 | C-N-H: 112, H-N-H: 107 |
| C-C (methyl) | 1.51 | - |
Experimental and Computational Workflow
The following diagram illustrates a logical workflow for the comprehensive structural and conformational analysis of this compound.
Caption: A generalized workflow for the comprehensive structural and conformational characterization of this compound, integrating experimental and computational approaches.
Conclusion
While specific experimental data for this compound is currently lacking in the accessible literature, this guide provides a robust theoretical framework and a clear path forward for its comprehensive structural and conformational analysis. By employing the outlined experimental and computational methodologies, researchers can obtain the critical data needed to understand the molecule's properties and potential applications. The interplay between advanced spectroscopic techniques, X-ray crystallography, and computational modeling will be essential in building a complete picture of this intriguing molecule.
The Synthetic Potential of 3-Amino-2,4-dimethylphenol: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,4-dimethylphenol, a substituted aminophenol, presents itself as a versatile building block in the landscape of organic synthesis. While its direct applications in published literature are not extensively documented, its inherent chemical functionalities—a nucleophilic aromatic amine and an activated phenolic hydroxyl group—suggest significant potential for the synthesis of a diverse array of molecular architectures. This technical guide explores the prospective applications of this compound as a precursor for the synthesis of vibrant azo dyes, biologically relevant heterocyclic compounds such as benzofurans, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed, albeit generalized, experimental protocols, hypothetical quantitative data for representative reactions, and visual workflows to serve as a foundational resource for researchers looking to harness the synthetic utility of this compound.
Introduction to this compound
This compound, also known as 3-amino-2,4-xylenol, is an aromatic organic compound with the chemical formula C₈H₁₁NO. It possesses both an amino (-NH₂) and a hydroxyl (-OH) group attached to a dimethylated benzene ring. This unique substitution pattern makes it an interesting candidate for various chemical transformations. The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution, while these functional groups themselves can participate in a wide range of reactions. Notably, this compound has been identified as a metabolite of the local anesthetic, Lidocaine, indicating its relevance in the context of medicinal chemistry and drug metabolism.
This guide will delve into the core potential applications of this compound in organic synthesis, providing hypothetical yet chemically sound experimental frameworks to stimulate further research and application.
Potential Application in the Synthesis of Azo Dyes
The presence of an activated aromatic ring makes this compound an excellent coupling component for the synthesis of azo dyes. Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. The synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component.
Generalized Experimental Protocol: Azo Coupling Reaction
This protocol outlines a general procedure for the synthesis of an azo dye using this compound as the coupling component and aniline as a representative primary aromatic amine for the formation of the diazonium salt.
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 2.0 g of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 1.5 g of sodium nitrite in 8 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. Continue stirring for 15 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
Step 2: Coupling with this compound
-
In a 250 mL beaker, dissolve 2.5 g of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the crude azo dye using vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
Hypothetical Quantitative Data for Azo Dye Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Aniline | 93.13 | 2.0 | 0.021 | 1.0 |
| Sodium Nitrite | 69.00 | 1.5 | 0.022 | 1.05 |
| This compound | 137.18 | 2.5 | 0.018 | 0.86 |
| Hypothetical Product | - | - | - | - |
| Hypothetical Yield | - | - | - | ~75% |
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Potential Application in the Synthesis of Benzofuran Derivatives
Benzofurans are a class of heterocyclic compounds that form the core structure of many natural products and pharmaceuticals exhibiting a wide range of biological activities. The structure of this compound provides a viable starting point for the construction of substituted benzofuran rings. A plausible, though hypothetical, synthetic strategy could involve N-protection, O-propargylation, and subsequent intramolecular cyclization.
Generalized Experimental Protocol: Benzofuran Synthesis
This multi-step protocol outlines a potential pathway to a substituted aminobenzofuran from this compound.
Step 1: N-Acetylation (Protection)
-
Dissolve this compound in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Filter, wash with water, and dry the product.
Step 2: O-Propargylation
-
To a solution of the N-acetylated aminophenol in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add propargyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Intramolecular Cyclization
-
The O-propargylated intermediate can be subjected to a transition-metal-catalyzed cyclization (e.g., using a copper or gold catalyst).
-
Dissolve the intermediate in a suitable solvent (e.g., toluene or acetonitrile).
-
Add the catalyst (e.g., CuI) and a base (e.g., a tertiary amine) if required.
-
Heat the reaction mixture under an inert atmosphere until the cyclization is complete.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the resulting benzofuran derivative by column chromatography.
Step 4: N-Deprotection
-
The N-acetyl group can be removed by acidic or basic hydrolysis to yield the final amino-substituted benzofuran. For example, refluxing the acetylated benzofuran in a mixture of hydrochloric acid and ethanol.
Hypothetical Quantitative Data for O-Propargylation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| N-acetyl-3-amino-2,4-dimethylphenol | 179.22 | 3.0 | 0.0167 | 1.0 |
| Propargyl Bromide | 118.96 | 2.2 | 0.0185 | 1.1 |
| Potassium Carbonate | 138.21 | 3.5 | 0.0253 | 1.5 |
| Hypothetical Product | - | - | - | - |
| Hypothetical Yield | - | - | - | ~85% |
Workflow for Benzofuran Synthesis
safety and handling precautions for 3-Amino-2,4-dimethylphenol
An In-depth Technical Guide to the Safe Handling of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.
Introduction
This compound, also known as 3-Amino-2,4-xylenol (CAS No: 100445-96-3), is a chemical intermediate with applications in various fields, including as a metabolite of Lidocaine.[1] Its chemical structure, containing both an amino and a phenolic group, imparts specific reactivity and potential hazards. This guide provides comprehensive safety and handling information tailored for a laboratory and research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and eye damage.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100445-96-3 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Pale Red Solid | [1] |
Note: Data for properties like melting point, boiling point, and solubility for this specific isomer are not consistently available in the provided search results. Data from related isomers like 2,4-dimethylphenol are available but are not included here to avoid confusion.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is mandatory to minimize risk.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.[3]
-
Closed Systems: For larger quantities or frequent handling, use a closed system to prevent release into the work environment.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[3]
-
Respiratory Protection: If dusts or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.
Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Store locked up, accessible only to authorized personnel.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and bases.[4]
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If the victim is conscious, give two glasses of water to drink.[4] |
Accidental Release Measures
-
Evacuate personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Avoid generating dust.
-
For small spills, carefully sweep up or soak up with inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]
-
Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[4]
Toxicological Profile
The toxicological data underscores the hazards associated with this compound.
Table 4: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 (Oral) | Rat | Oral | 500 mg/kg bw (cut-off value) | For the related compound 3-amino-2,6-dimethylphenol, OECD 423 Guideline[6] |
Note: Specific LD50 values for this compound were not found in the search results. The value provided is for a closely related isomer and should be considered indicative of potential toxicity. The compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[7]
Experimental Protocols Cited in Safety Assessments
Safety data is derived from standardized toxicological studies. While specific protocols for this exact chemical are not published in the search results, the methodologies follow established international guidelines.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the LD50 value.
-
Principle: A stepwise procedure using a small number of animals (typically rats) per step. The substance is administered orally at one of three fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome (survival or death) in one step determines the dose for the next step.
-
Methodology:
-
Fasted animals are dosed with the test substance.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems.
-
A post-mortem examination is performed on all animals at the end of the observation period.
-
The results are used to classify the substance into a GHS toxicity category.
-
Skin Sensitisation - Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
This assay determines the potential of a substance to cause skin sensitization.
-
Principle: The test measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A sensitizer will induce a significant increase in lymphocyte proliferation compared to controls.
-
Methodology:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[8]
-
A control group is treated with the vehicle alone.
-
Several days after the last application, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[8]
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index is calculated by comparing the proliferation in the test group to the control group. A value of 3 or greater is typically considered a positive result for sensitization.
-
Visualized Workflows and Procedures
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for receiving, handling, and disposing of this compound.
Emergency Exposure Response
This flowchart provides a decision-making guide for immediate actions following an accidental exposure.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
An In-depth Technical Guide to the Known Derivatives and Analogues of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known derivatives and analogues of 3-Amino-2,4-dimethylphenol, a key metabolite of the widely used local anesthetic, lidocaine. This document delves into the synthesis, biological activities, and metabolic pathways associated with this class of compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant molecular pathways to facilitate further investigation and innovation in this area.
Introduction
This compound, also known as 3-hydroxy-2,6-xylidine, is a significant metabolite of lidocaine.[1][2][3] The metabolic fate of lidocaine is of considerable interest in pharmacology and toxicology due to the potential biological activities of its metabolites. Understanding the derivatives and analogues of this compound can provide insights into structure-activity relationships (SAR), lead to the development of new therapeutic agents, and enhance the safety profiling of existing drugs. This guide synthesizes the current knowledge on these compounds, focusing on their chemical synthesis, pharmacological properties, and the enzymatic pathways governing their formation.
Metabolic Formation of this compound and its Isomers
The biotransformation of lidocaine is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The pathway leading to the formation of aminophenol metabolites involves several key steps.
Lidocaine undergoes N-dealkylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[4][5][6] Subsequently, these intermediates are hydrolyzed to 2,6-xylidine (2,6-dimethylaniline).[2] The aromatic hydroxylation of 2,6-xylidine is a critical step catalyzed by CYP enzymes, leading to the formation of aminophenols.[4]
Studies have identified CYP1A2 and CYP3A4 as the primary enzymes responsible for the metabolism of lidocaine and its metabolites.[7][8][9][10] Specifically, the hydroxylation of 2,6-xylidine at the para position results in the formation of 4-amino-3,5-dimethylphenol.[4] The formation of this compound is also a result of the metabolic hydroxylation of 2,6-xylidine.
Known Derivatives and Analogues
While extensive research has been conducted on lidocaine and its primary metabolites, the exploration of derivatives and analogues of this compound is a more niche area. However, related compounds have been synthesized and evaluated for various biological activities.
Acyl-2,6-Xylidines
A study focused on the synthesis and pharmacological evaluation of optically active acyl-2,6-xylidines, which are structurally related to the 2,6-xylidine core of this compound. In this research, L-2-perhydroheterocyclicalkyl acids were condensed with 2,6-xylidine to produce eight new compounds.[6] These derivatives were investigated for their potential anti-arrhythmic and toxicological properties.[6]
N-Aryl-β-Alanine Derivatives
N-aryl-β-alanine derivatives represent another class of analogues. Research in this area has explored the synthesis of N-(4-iodophenyl)-β-alanine derivatives and their cyclization products.[5] While these compounds did not exhibit significant antimicrobial activity, this line of inquiry highlights the potential for modifying the amino group of aryl amines to generate novel chemical entities.[5] Further studies on N-aryl-β-alanine derivatives have investigated their potential as anticancer agents.[11]
4-Aminophenol Derivatives
Research into derivatives of the isomeric 4-aminophenol has yielded compounds with a range of biological activities. Schiff base derivatives of 4-aminophenol have been synthesized and characterized, demonstrating antimicrobial and antidiabetic properties.[12] This suggests that the aminophenol scaffold is a promising starting point for the development of bioactive molecules.
Quantitative Biological Data
Quantitative data on the biological activity of derivatives specifically from this compound is limited in the public domain. However, data from closely related compounds can provide valuable insights for future research.
| Compound Class | Derivative/Analogue Example | Biological Activity | Quantitative Data | Reference |
| Hydroxylated Lidocaine Analogue | Lido-OH | Local Anesthetic | EC50 (subcutaneous infiltration): 5.9 mg/ml | [11] |
| Systemic Toxicity (Arrhythmia) | ED50: 16.0 mg/kg | [11] | ||
| Systemic Toxicity (Death) | ED50: 99.4 mg/kg | [11] | ||
| 4-Aminophenol Derivatives | Schiff Bases (e.g., S-1 to S-5) | Antimicrobial, Antidiabetic | Significant inhibition of amylase (93.2%) and glucosidase (73.7%) | [12] |
Experimental Protocols
Synthesis of 4-Amino-3,5-dimethylphenol
A common method for the synthesis of 4-aminophenols from N-arylhydroxylamines is the Bamberger rearrangement.[13]
Reaction: Conversion of N-(2,6-dimethylphenyl)hydroxylamine to 4-amino-3,5-dimethylphenol.
Reagents and Conditions:
-
N-(2,6-dimethylphenyl)hydroxylamine
-
Strong aqueous acid (e.g., perchloric acid)
Mechanism:
-
Protonation of the hydroxylamine at the oxygen atom.
-
Loss of a water molecule to form a nitrenium ion intermediate.
-
Nucleophilic attack of water at the para-position of the aromatic ring.
-
Deprotonation to restore aromaticity and yield the final 4-amino-3,5-dimethylphenol product.[13]
General Synthesis of Schiff Bases from 4-Aminophenol
Reaction: Condensation of 4-aminophenol with various aldehydes.
Procedure:
-
Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde to the solution.
-
The reaction mixture is typically stirred at room temperature or refluxed.
-
The resulting Schiff base precipitate is collected by filtration, washed, and can be recrystallized for purification.[12]
Signaling Pathways
The biological effects of lidocaine and its metabolites are complex and involve multiple signaling pathways. While the primary mechanism of action of lidocaine is the blockade of voltage-gated sodium channels, its metabolites may have distinct pharmacological profiles.
One study on 3-amino-4,4-dimethyl lithocholic acid derivatives, which share the 3-amino functional group, identified the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) as a molecular target.[14] SHP1 is a non-receptor protein tyrosine phosphatase that negatively regulates several signaling pathways implicated in cancer and inflammation, including the STAT3, NF-κB, and ERK pathways.[8][14] The activation of SHP1 by small molecules is a promising therapeutic strategy.
Conclusion and Future Directions
This compound and its analogues represent a class of compounds with underexplored therapeutic potential. As metabolites of the ubiquitously used drug lidocaine, a deeper understanding of their biological activities is crucial for both drug safety and the discovery of new medicines. The available literature suggests that the aminophenol scaffold is a viable starting point for the synthesis of novel derivatives with diverse pharmacological properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features required for specific biological activities.
-
Target Identification and Validation: To identify the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of novel derivatives.
By leveraging the information presented in this guide, researchers can accelerate the exploration of this promising chemical space and potentially uncover new therapeutic agents for a range of diseases.
References
- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 2. Identification of 2,6-xylidine as a major lidocaine metabolite in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic hydroxylation of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure and pharmacology of acyl-2,6-xylidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators [mdpi.com]
The Role of 3-Amino-2,4-dimethylphenol as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,4-dimethylphenol, also known as 3-Amino-2,4-xylenol, is a significant chemical intermediate primarily recognized in the pharmaceutical industry as a metabolite of the widely used local anesthetic, Lidocaine.[1] Its formation and subsequent metabolic fate are of considerable interest in drug metabolism and safety studies. While its application as a synthetic building block in medicinal chemistry is not extensively documented, its well-defined role as a metabolite makes it a crucial reference standard for pharmacokinetic and toxicological assessments. This technical guide provides an in-depth overview of the properties, proposed synthesis, and biological relevance of this compound, with a focus on its intermediacy in the metabolic pathway of Lidocaine.
Chemical and Physical Properties
This compound is a substituted aniline and phenol derivative. Its chemical structure consists of a benzene ring substituted with an amino group, a hydroxyl group, and two methyl groups at positions 3, 1, 2, and 4, respectively. The physical and chemical properties of this compound are summarized in the table below, based on data from various chemical suppliers.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine |
| CAS Number | 100445-96-3 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Pale Red Solid |
| Storage Temperature | 2-8°C |
Data compiled from various chemical supplier specifications.
Role as a Chemical Intermediate in Drug Metabolism
The primary and most well-documented role of this compound as a chemical intermediate is within the metabolic pathway of Lidocaine. Lidocaine undergoes extensive hepatic metabolism, and the formation of hydroxylated and dealkylated metabolites is a key aspect of its biotransformation.[2] this compound is one such hydroxylated metabolite.
The metabolic conversion of Lidocaine to this compound is a critical consideration in drug development for several reasons:
-
Pharmacokinetic Profiling: The rate and extent of formation of this metabolite can influence the overall pharmacokinetic profile of Lidocaine.
-
Toxicological Assessment: As with any metabolite, the potential toxicity of this compound must be evaluated to ensure the safety of the parent drug.
-
Reference Standard: A pure sample of this compound is essential as a reference standard for analytical methods developed to quantify Lidocaine and its metabolites in biological matrices.
The following diagram illustrates the metabolic pathway leading to the formation of this compound from Lidocaine.
Caption: Metabolic pathway of Lidocaine to this compound.
Proposed Experimental Protocol for Synthesis
While this compound is commercially available as a reference standard, a specific, detailed experimental protocol for its synthesis is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted aminophenols. The following is a hypothetical, multi-step protocol for the laboratory-scale synthesis of this compound, starting from 2,4-dimethylphenol.
Workflow of Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Nitration of 2,4-Dimethylphenol to 3-Nitro-2,4-dimethylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 2,4-dimethylphenol (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid) to 0-5°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The crude 3-nitro-2,4-dimethylphenol will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of 3-Nitro-2,4-dimethylphenol to this compound
-
Reaction Setup: To a solution of 3-nitro-2,4-dimethylphenol (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Chromatography: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system to obtain the pure compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, solvents, and purification methods.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the proposed synthesis, which would need to be determined experimentally.
| Parameter | Step 1: Nitration | Step 2: Reduction | Overall |
| Theoretical Yield (g) | (Calculated) | (Calculated) | (Calculated) |
| Actual Yield (g) | (Experimental) | (Experimental) | (Experimental) |
| Percentage Yield (%) | (Experimental) | (Experimental) | (Experimental) |
| Purity (by HPLC, %) | N/A | >95% (after purif.) | >95% |
Conclusion
This compound serves as a critical chemical intermediate, primarily in the context of drug metabolism as a metabolite of Lidocaine. Its significance lies in its use as a reference standard for pharmacokinetic and safety studies, which are integral components of the drug development process. While its role as a synthetic precursor for new chemical entities is not well-established in the current literature, the proposed synthetic pathway provides a framework for its laboratory-scale preparation. Further research into the reactivity of this molecule could potentially unveil novel applications in medicinal chemistry and materials science. For professionals in drug development, a thorough understanding of the formation and properties of such metabolites is paramount for the successful progression of new therapeutic agents from discovery to clinical use.
References
Methodological & Application
Application Notes: The Untapped Potential of 3-Amino-2,4-dimethylphenol in Pharmaceutical Synthesis
Introduction
3-Amino-2,4-dimethylphenol, a substituted aminophenol, is primarily recognized in the pharmaceutical landscape as a metabolite of the widely used local anesthetic, Lidocaine.[1] While its role in the metabolic pathway of Lidocaine is established, its application as a versatile building block for the synthesis of novel pharmaceutical entities remains largely unexplored in publicly available scientific literature and patents. This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's utility in pharmaceutical synthesis and to highlight its potential for future drug discovery and development endeavors.
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is crucial for its potential application in synthesis. The molecule possesses three key functional groups: a primary aromatic amine, a hydroxyl group, and two methyl groups on the aromatic ring. This unique combination imparts specific reactivity that could be strategically exploited.
| Property | Value | Source |
| CAS Number | 100445-96-3 | [1] |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Pale Red Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
The presence of the amino and hydroxyl groups makes the aromatic ring electron-rich and thus susceptible to electrophilic substitution reactions. The ortho- and para-directing nature of these groups can be utilized to introduce further functionalities. The primary amine can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, opening avenues for diverse molecular elaborations. The phenolic hydroxyl group can be derivatized through etherification or esterification to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Current Status: A Metabolite of Lidocaine
Currently, the most documented role of this compound in the pharmaceutical context is as a metabolite of Lidocaine.[1] Metabolic studies of Lidocaine have identified this compound as one of the transformation products in the body. However, information regarding its use as a starting material for the synthesis of other active pharmaceutical ingredients (APIs) is scarce.
Potential Applications in Pharmaceutical Synthesis: A Forward Look
Despite the lack of extensive literature, the structural features of this compound suggest several potential applications as a building block in drug discovery.
-
Synthesis of Lidocaine Analogues: The most direct application would be in the synthesis of novel Lidocaine analogues. By modifying the functional groups of this compound before or after coupling with a suitable side chain, a library of new local anesthetics with potentially improved efficacy, duration of action, or reduced toxicity could be generated.
-
Scaffold for Bioactive Molecules: The aminophenol core is a common motif in many biologically active compounds. This scaffold could be utilized to synthesize molecules targeting a range of biological targets. For instance, aminophenol derivatives have been explored for their analgesic, anti-inflammatory, and antioxidant properties.
-
Fragment-Based Drug Discovery: In the context of fragment-based drug discovery (FBDD), this compound could serve as a valuable fragment for screening against various protein targets. Its relatively small size and multiple points for derivatization make it an attractive starting point for growing into more potent lead compounds.
Experimental Protocols: Hypothetical Synthetic Routes
Given the absence of specific examples in the literature, the following are proposed, hypothetical experimental protocols to illustrate how this compound could be utilized as a synthetic building block.
Protocol 1: Synthesis of a Novel Lidocaine Analogue via N-Acylation
This protocol describes a potential two-step synthesis of a novel Lidocaine analogue starting from this compound.
Workflow for Protocol 1
Caption: Synthetic workflow for a novel Lidocaine analogue.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Diethylamine
-
Toluene
-
Sodium carbonate
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of N-(3-hydroxy-2,6-dimethylphenyl)-2-chloroacetamide
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of the Novel Lidocaine Analogue
-
Dissolve the purified N-(3-hydroxy-2,6-dimethylphenyl)-2-chloroacetamide (1.0 eq) in toluene.
-
Add diethylamine (3.0 eq) to the solution.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
-
Expected Data:
| Step | Product | Expected Yield (%) | Analytical Data |
| 1 | N-(3-hydroxy-2,6-dimethylphenyl)-2-chloroacetamide | 75-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2 | Novel Lidocaine Analogue | 60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
While this compound is currently defined by its role as a metabolite, its chemical structure holds significant, yet unrealized, potential as a building block in pharmaceutical synthesis. The development of synthetic methodologies utilizing this compound could lead to the discovery of novel bioactive molecules, particularly in the area of local anesthetics and other therapeutic areas where the aminophenol scaffold is prevalent. Further research into the reactivity and synthetic applications of this compound is warranted to unlock its full potential in the advancement of medicinal chemistry.
References
Application Notes and Protocols for the Reaction of 3-Amino-2,4-dimethylphenol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,4-dimethylphenol, also known as 3-amino-2,4-xylenol, is an aromatic compound of interest in medicinal chemistry and drug development. It is notably recognized as a metabolite of Lidocaine, highlighting its relevance in pharmaceutical research. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on the aromatic ring renders it highly activated towards electrophilic aromatic substitution. This high reactivity allows for the facile introduction of various functional groups, enabling the synthesis of a diverse range of derivatives for biological screening and as intermediates for more complex molecules.
These application notes provide a detailed overview of the reactivity of this compound with common electrophiles and offer generalized protocols for key electrophilic substitution reactions.
Regioselectivity of Electrophilic Substitution
The substitution pattern on this compound is dictated by the strong ortho- and para-directing effects of the hydroxyl and amino groups. Both groups strongly activate the aromatic ring.
-
Hydroxyl Group (-OH) at C1: Directs electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Amino Group (-NH₂) at C3: Directs electrophiles to the ortho (C2, C4) and para (C6) positions.
-
Methyl Groups (-CH₃) at C2 and C4: These are activating groups that direct ortho and para.
Considering the existing substituents, the C2 and C4 positions are blocked. Both the hydroxyl and amino groups strongly direct incoming electrophiles to the C6 position . The methyl groups direct to the C5 position, but their activating effect is significantly weaker than that of the hydroxyl and amino groups. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position.
Diagram of Electrophilic Substitution on this compound
Caption: General workflow of electrophilic substitution on this compound.
Application Notes for Key Electrophilic Reactions
Halogenation (Bromination)
Halogenation of highly activated phenols and anilines can proceed readily, often without the need for a Lewis acid catalyst. Due to the high activation of the ring, polysubstitution can be a concern, but the steric hindrance from the two methyl groups helps to favor monosubstitution at the C6 position.
Reaction Scheme:
This compound + Br₂ → 6-Bromo-3-amino-2,4-dimethylphenol + HBr
Typical Reaction Conditions and Expected Outcomes:
| Parameter | Condition/Value |
| Electrophile | Bromine (Br₂) |
| Solvent | Acetic acid or Ethanol |
| Temperature | 0 - 25 °C |
| Reaction Time | 1 - 4 hours |
| Work-up | Neutralization with a weak base (e.g., sodium bicarbonate), followed by extraction. |
| Expected Yield | 70 - 90% |
| Expected Spectroscopic Data | ¹H NMR: Appearance of a new singlet in the aromatic region for the C5-H. Shift in the existing aromatic proton signal. IR: C-Br stretching vibration around 550-650 cm⁻¹. |
Nitration
Nitration of highly activated aromatic rings must be performed under carefully controlled, mild conditions to avoid oxidation and polysubstitution. The use of dilute nitric acid is generally sufficient.
Reaction Scheme:
This compound + HNO₃ → 3-Amino-2,4-dimethyl-6-nitrophenol + H₂O
Typical Reaction Conditions and Expected Outcomes:
| Parameter | Condition/Value |
| Electrophile | Nitronium ion (NO₂⁺) generated from dilute nitric acid. |
| Solvent | Acetic acid or water |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 6 hours |
| Work-up | Quenching with ice water, followed by filtration or extraction. |
| Expected Yield | 50 - 70% |
| Expected Spectroscopic Data | ¹H NMR: Appearance of a new singlet for the C5-H in the downfield aromatic region. IR: Strong asymmetric and symmetric N-O stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |
Sulfonation
Sulfonation is a reversible electrophilic aromatic substitution. Using fuming sulfuric acid or concentrated sulfuric acid will introduce a sulfonic acid group at the C6 position.
Reaction Scheme:
This compound + SO₃/H₂SO₄ → this compound-6-sulfonic acid
Typical Reaction Conditions and Expected Outcomes:
| Parameter | Condition/Value |
| Electrophile | Sulfur trioxide (SO₃) in sulfuric acid. |
| Temperature | 25 - 100 °C |
| Reaction Time | 4 - 12 hours |
| Work-up | Pouring the reaction mixture onto ice, followed by filtration of the precipitated product. |
| Expected Yield | 60 - 80% |
| Expected Spectroscopic Data | ¹H NMR: Appearance of a new singlet for the C5-H in the aromatic region. IR: Strong S=O stretching vibrations around 1030-1060 cm⁻¹ and 1150-1200 cm⁻¹, and O-H stretching of the sulfonic acid group. |
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of aminophenols can be challenging due to the amino group complexing with the Lewis acid catalyst, which deactivates the ring. It is often necessary to protect the amino group, for example, as an amide, before carrying out the acylation. The hydroxyl group may also need protection.
Reaction Workflow:
Application Notes and Protocols for the N-acylation of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 3-Amino-2,4-dimethylphenol, a critical transformation for the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the acylation of substituted aminophenols.
Introduction
N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom. In the context of this compound, this transformation selectively modifies the amino group, yielding N-acyl-3-amino-2,4-dimethylphenol derivatives. These products can serve as key intermediates in the development of novel pharmaceuticals and functional materials. The choice of acylating agent, such as an acyl chloride or an acid anhydride, allows for the introduction of a wide variety of functional groups, enabling the systematic exploration of structure-activity relationships.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct.[1][2] For acid anhydrides, the reaction can sometimes be performed without a catalyst, although a base or an acid catalyst can be used to increase the reaction rate.[3][4]
Experimental Protocols
Two general and robust protocols for the N-acylation of this compound are presented below. Protocol 1 utilizes an acyl chloride, and Protocol 2 employs an acid anhydride.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine or pyridine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the complete addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either recrystallization or column chromatography on silica gel to obtain the pure N-acyl-3-amino-2,4-dimethylphenol.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol outlines a general method for the N-acylation of this compound with an acid anhydride. This method can often be performed under neutral or mildly acidic/basic conditions.[4][5]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.2 eq)
-
Solvent (e.g., Water, Acetic Acid, or an aprotic solvent like Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Ice bath for cooling/crystallization
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the chosen solvent. The choice of solvent can influence the reaction rate and work-up procedure.[5]
-
Add the acid anhydride (1.2 eq) to the mixture. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate if necessary.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
If the product precipitates, collect the solid by filtration and wash it with cold deionized water.
-
If the product does not precipitate, the reaction mixture may require an aqueous work-up similar to Protocol 1, involving extraction with an organic solvent.
-
Dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of aminophenols, which can be adapted for this compound.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) | Reference(s) |
| Acylating Agent | Acyl Chloride (1.1 eq) | Acid Anhydride (1.2 eq) | [1][4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Water, Acetic Acid, Dichloromethane | [1][5] |
| Base | Triethylamine (TEA), Pyridine (1.2 eq) | Often not required; NaHCO₃ can be used | [1][4] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | [1][5] |
| Reaction Time | 2 - 12 hours | 1 - 8 hours | [1][7] |
| Work-up | Aqueous wash and extraction | Crystallization or Aqueous Extraction | [1][6] |
| Purification | Column Chromatography or Recrystallization | Recrystallization | [6][8] |
Visualizations
Experimental Workflow for N-Acylation
The following diagram illustrates the general experimental workflow for the N-acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. phlox.or.id [phlox.or.id]
- 4. researchgate.net [researchgate.net]
- 5. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
Application of 3-Amino-2,4-dimethylphenol in Dye Manufacturing: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,4-dimethylphenol, also known as 3-amino-2,4-xylenol, is an aromatic amine with potential applications as a coupling component in the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants. The specific substitution pattern of this compound, featuring an amino group and a hydroxyl group on a dimethylated benzene ring, makes it a candidate for producing dyes with distinct shades and properties. The amino group serves as the primary site for diazotization or as a powerful auxochrome, while the hydroxyl group can influence the final color and fastness properties of the dye.
This document provides a general methodological framework for the synthesis of azo dyes using this compound as a key intermediate. Due to the limited availability of specific examples in the scientific literature, the following protocols are based on established principles of azo dye chemistry and can be adapted for exploratory synthesis.
General Workflow for Azo Dye Synthesis
The synthesis of an azo dye from this compound typically follows a two-step process: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with this compound.
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a hypothetical azo dye using this compound. These should be considered as starting points and may require optimization.
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the formation of a diazonium salt from a generic primary aromatic amine (e.g., aniline or a substituted aniline).
Materials:
-
Primary Aromatic Amine (10 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (10.5 mmol)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the primary aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL) in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (10.5 mmol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
Protocol 2: Azo Coupling with this compound
This protocol details the reaction of the prepared diazonium salt with this compound to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound (10 mmol)
-
Sodium Hydroxide (10% aqueous solution)
-
Sodium Chloride
-
Distilled Water
-
Ice
Procedure:
-
Dissolve this compound (10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL) in a 250 mL beaker.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete. A colored precipitate of the azo dye should form.
-
Isolate the crude dye by vacuum filtration and wash it with a cold saturated sodium chloride solution, followed by a small amount of cold water.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) to purify it.
Data Presentation
| Dye Reference Code | Diazo Component | Yield (%) | Melting Point (°C) | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hypothetical Dye 1 | Aniline | - | - | - | - |
| Hypothetical Dye 2 | p-Nitroaniline | - | - | - | - |
| Hypothetical Dye 3 | Sulfanilic acid | - | - | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Logical Relationship of Synthesis and Characterization
The overall process from starting materials to a fully characterized dye involves a logical progression of steps.
Caption: Logical flow from synthesis to characterization of a novel dye.
Conclusion
This compound holds potential as a valuable intermediate in the synthesis of novel azo dyes. The general protocols and a structured approach to data collection and analysis provided herein offer a foundation for researchers to explore the synthesis and properties of dyes derived from this compound. Further research is warranted to synthesize and characterize specific dyes from this compound and to evaluate their performance in various applications, such as textile dyeing, printing inks, and as functional materials. The successful synthesis and characterization of such novel dyes would be a valuable contribution to the field of color chemistry.
Application Notes and Protocols for the Quantification of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-2,4-dimethylphenol, a metabolite of Lidocaine, in various matrices. The following sections outline three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Pre-column derivatization is often employed to enhance detection sensitivity and improve chromatographic separation.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a representative HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) for the quantification of this compound.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
3. Preparation of Solutions:
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Derivatization Reagent (OPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 0.1 - 10 µg/mL) using a mixture of water and methanol (1:1, v/v).
4. Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step with acetonitrile followed by solid-phase extraction (SPE) on a cation exchange cartridge may be necessary to remove interferences.
-
The final extract should be evaporated to dryness and reconstituted in the initial mobile phase composition.
5. Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
6. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
-
UV Detector: 338 nm.
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical quantitative data for the analysis of aminophenols using HPLC with pre-column derivatization. Data for this compound may be comparable.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity Range | 0.1 - 10 µg/mL | Aminophenol Isomers |
| Correlation Coefficient (r²) | > 0.999 | Aminophenol Isomers |
| Limit of Detection (LOD) | 10 - 50 ng/mL | Aminophenol Isomers |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | Aminophenol Isomers |
| Recovery | 95 - 105% | Aminophenol Isomers |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.
Experimental Protocol: GC-MS with Silylation
This protocol outlines a general GC-MS method for the quantification of this compound using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., deuterated analog or a structurally similar compound)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL solution of the internal standard in anhydrous acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 0.05 - 5 µg/mL) and adding a fixed concentration of the internal standard.
4. Sample Preparation:
-
A liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte from the sample matrix.
-
The final extract must be completely dried under a stream of nitrogen before derivatization.
5. Derivatization Procedure:
-
To the dried sample or standard residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool the mixture to room temperature before injection.
6. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
7. Data Analysis:
-
Identify the derivatized this compound and internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary (GC-MS)
The following table provides typical performance characteristics for the GC-MS analysis of derivatized aminophenols.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity Range | 0.05 - 5 µg/mL | Derivatized Aminophenols |
| Correlation Coefficient (r²) | > 0.998 | Derivatized Aminophenols |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Derivatized Aminophenols |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | Derivatized Aminophenols |
| Recovery | 90 - 110% | Derivatized Aminophenols |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for quantification, although it may be less specific than chromatographic techniques. The method often relies on a chemical reaction to produce a colored compound that can be measured in the visible region, which minimizes interference from other UV-absorbing species in the sample matrix.
Experimental Protocol: Colorimetric Determination
This protocol is based on the reaction of phenolic compounds with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored dye.
1. Materials and Reagents:
-
This compound standard
-
4-Aminoantipyrine (4-AAP) solution (2% w/v in water)
-
Potassium ferricyanide solution (8% w/v in water)
-
Ammonium hydroxide solution (0.5 M)
-
Phosphate buffer (pH 8.0)
-
Chloroform (for extraction, if needed)
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 100 µg/mL solution of this compound in distilled water.
-
Working Standard Solutions: Prepare a series of standards in the range of 1 - 20 µg/mL by diluting the stock solution with distilled water.
4. Analytical Procedure:
-
To 10 mL of each standard solution or sample in a separate flask, add 2 mL of phosphate buffer (pH 8.0) and 1 mL of 4-AAP solution.
-
Mix the solution well.
-
Add 1 mL of potassium ferricyanide solution and mix again.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which should be determined experimentally (typically around 510 nm for similar phenols). A reagent blank should be prepared and used for baseline correction.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary (UV-Vis Spectrophotometry)
The table below presents typical quantitative parameters for the spectrophotometric determination of phenolic compounds using the 4-AAP method.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity Range | 1 - 20 µg/mL | Phenol, Aminophenol Isomers |
| Correlation Coefficient (r²) | > 0.995 | Phenol, Aminophenol Isomers |
| Molar Absorptivity (ε) | 5,000 - 15,000 L·mol⁻¹·cm⁻¹ | Phenol, Aminophenol Isomers |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Phenol, Aminophenol Isomers |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Phenol, Aminophenol Isomers |
Logical Relationship: Spectrophotometric Quantification
Caption: Principle of colorimetric quantification of this compound.
Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-2,4-dimethylphenol. The described reversed-phase HPLC method provides a reliable and efficient means to separate the main component from its potential impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of the validation data, making it suitable for implementation in research and quality control laboratories.
Introduction
This compound is a chemical intermediate used in various industrial applications, including the synthesis of pharmaceuticals and dyes. As a metabolite of lidocaine, its purity is of significant interest in toxicological and metabolic studies.[1] The presence of impurities can affect the efficacy and safety of final products. Therefore, a validated analytical method to assess the purity of this compound is crucial. This application note presents a selective and sensitive reversed-phase HPLC method for this purpose. The method is designed to separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a stock solution of approximately 500 µg/mL. Prepare working standards by further diluting the stock solution with the diluent.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 500 µg/mL solution following the same procedure as for the standard solution.
Data Presentation
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Purity Analysis Data
The following table summarizes hypothetical purity analysis results for a batch of this compound.
| Sample ID | Main Peak Area | Total Impurity Area | Purity (%) |
| Batch 001 | 9985432 | 14567 | 99.85 |
| Batch 002 | 9976123 | 23876 | 99.76 |
| Batch 003 | 9990112 | 9888 | 99.90 |
Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, robust, and provides reliable results. The experimental protocol and system suitability criteria outlined herein can be readily adopted by analytical laboratories for quality control and research purposes. Further validation studies should be performed by the end-user to ensure compliance with specific regulatory requirements.
References
Application Note: A Detailed Protocol for the Diazotization of 3-Amino-2,4-dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the synthesis of 3-chloro-2,5-dimethylbenzenediazonium, the diazonium salt derived from 3-Amino-2,4-dimethylphenol. Diazonium salts are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical and dye industries, serving as precursors for a wide array of functional groups.[1][2][3] The following protocol details the necessary reagents, equipment, and step-by-step instructions for a successful diazotization reaction, ensuring stability and high yield of the intermediate product for subsequent synthetic applications.
Introduction
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction, first discovered by Peter Griess in 1858, involves treating the amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid.[5] Due to the instability of nitrous acid, it is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5]
The resulting diazonium salt (Ar-N₂⁺) is a versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be readily replaced by a variety of nucleophiles.[1] These reactions, including the Sandmeyer and Schiemann reactions, allow for the synthesis of a wide range of substituted aromatic compounds.[2]
This protocol specifically addresses the diazotization of this compound. The procedure requires careful temperature control, as aryldiazonium salts are generally stable only at low temperatures, typically between 0-5 °C.[6]
Reaction Pathway and Mechanism
The overall reaction transforms the amino group of this compound into a diazonio group in an acidic medium.
Caption: Chemical scheme for the diazotization of this compound.
The reaction mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic solution.[5] The amino group of the phenol attacks the nitrosonium ion, leading to a series of proton transfers and ultimately the elimination of a water molecule to form the stable aryl diazonium ion.[5]
Experimental Protocol
This protocol is adapted from general procedures for the diazotization of substituted aminophenols and other aromatic amines.[7][8][9]
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
-
Distilled Water
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C range)
-
Ice bath
-
Beakers and graduated cylinders
-
Starch-iodide test paper
-
3.2. Reagent Preparation
-
Acidic Amine Solution: Prepare a solution by carefully adding the required amount of concentrated HCl to distilled water, then dissolving the this compound.
-
Sodium Nitrite Solution: Prepare a solution of sodium nitrite in distilled water shortly before use.
3.3. Reaction Procedure
Caption: Step-by-step workflow for the diazotization procedure.
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, combine 50 mL of distilled water and 12.5 mL of concentrated hydrochloric acid. Carefully add 6.86 g (0.05 mol) of this compound to the acid solution. Stir until the amine fully dissolves.
-
Cooling: Place the flask in a large ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the temperature stabilizes between 0 °C and 5 °C.
-
Nitrite Addition: Prepare a solution of 3.62 g (0.0525 mol) of sodium nitrite in 15 mL of distilled water. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over approximately 30 minutes. The rate of addition must be controlled to keep the internal reaction temperature below 5 °C at all times.[9]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[7]
-
Verification and Quenching: Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; the paper should turn blue.[7] If the test is positive, destroy the excess nitrous acid by adding small portions of urea or a few drops of sulfamic acid solution until the starch-iodide test is negative.
-
Use of Product: The resulting pale yellow, clear solution of the diazonium salt is unstable at room temperature and should be used immediately for the subsequent synthetic step (e.g., a coupling reaction or Sandmeyer reaction).[6]
Quantitative Data
The following table summarizes the quantities and key parameters for the described protocol.
| Parameter | Value | Moles (mol) | Molar Ratio | Notes |
| Starting Material | ||||
| This compound | 6.86 g | 0.050 | 1.0 | The primary aromatic amine. |
| Reagents | ||||
| Sodium Nitrite (NaNO₂) | 3.62 g | 0.0525 | 1.05 | A slight excess (5%) ensures complete reaction. |
| Hydrochloric Acid (HCl) | 12.5 mL (conc.) | ~0.150 | ~3.0 | Provides the acidic medium and forms the diazonium chloride salt. An excess is required.[7] |
| Reaction Conditions | ||||
| Temperature | 0 - 5 °C | N/A | N/A | Critical for the stability of the diazonium salt.[6] |
| Reaction Time | ~ 1 hour | N/A | N/A | Includes addition and subsequent stirring. |
| Expected Outcome | ||||
| Product | 3-chloro-2,5-dimethylbenzenediazonium | ~0.050 | N/A | Remains in solution for immediate use. |
| Expected Yield | > 95% (in solution) | N/A | N/A | Based on typical yields for this type of reaction. The salt is not isolated. |
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium nitrite with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All procedures should be performed in a well-ventilated fume hood.
-
The diazotization reaction is exothermic; poor temperature control can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing a dangerous pressure buildup.
-
Solid diazonium salts can be explosive when dry. This protocol is designed for the in situ use of the diazonium salt solution, and isolation should not be attempted without specialized procedures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. Diazonium salts | PPTX [slideshare.net]
- 5. byjus.com [byjus.com]
- 6. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scialert.net [scialert.net]
- 9. iosrjournals.org [iosrjournals.org]
Catalytic Applications of Metal Complexes with 3-Amino-2,4-dimethylphenol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes incorporating 3-Amino-2,4-dimethylphenol and its Schiff base derivatives hold potential as versatile catalysts in a range of organic transformations. This document aims to provide a detailed overview of their catalytic applications, focusing on oxidation and polymerization reactions. Due to the nascent stage of research in this specific area, this note also outlines general protocols for the synthesis of related Schiff base-metal complexes and their catalytic evaluation, which can be adapted for ligands derived from this compound.
Introduction
The field of coordination chemistry has long recognized the utility of metal complexes in catalysis. The electronic and steric properties of ligands coordinated to a metal center play a crucial role in determining the catalytic activity and selectivity of the resulting complex. Aminophenol derivatives, particularly when converted to Schiff bases, offer a versatile platform for creating multidentate ligands that can stabilize various transition metal ions in different oxidation states. These Schiff base metal complexes have demonstrated significant catalytic efficacy in a variety of reactions, including oxidation, reduction, and polymerization.[1][2][3] The specific ligand, this compound, with its particular substitution pattern, is a promising candidate for developing novel catalysts with unique activities.
I. Synthesis of Schiff Base Ligands and Metal Complexes
The primary route to utilizing this compound in coordination chemistry is through its conversion to a Schiff base ligand. This is typically achieved by the condensation reaction of the primary amine group with an aldehyde or ketone.[1] The resulting imine or azomethine group, along with the phenolic oxygen, can then coordinate to a metal ion.
General Experimental Protocol: Synthesis of a Schiff Base Ligand from this compound
-
Dissolution of Reactants: Dissolve equimolar amounts of this compound and a selected aldehyde (e.g., salicylaldehyde or a substituted derivative) in a suitable solvent, such as ethanol or methanol.
-
Reaction: The mixture is typically refluxed for several hours to ensure the completion of the condensation reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base ligand is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized Schiff base is confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry.
General Experimental Protocol: Synthesis of a Metal Complex with the Schiff Base Ligand
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Metal Salt Solution: In a separate flask, dissolve a slight molar excess of a metal salt (e.g., copper(II) acetate, nickel(II) chloride) in the same or a compatible solvent.
-
Complexation: The metal salt solution is added dropwise to the ligand solution with constant stirring. The reaction mixture is then often heated to reflux for a period to facilitate complex formation.[5]
-
Isolation of the Complex: The resulting solid metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
-
Characterization: The formation of the metal complex is confirmed by techniques such as FT-IR spectroscopy (observing shifts in the C=N and C-O stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.[6]
II. Catalytic Applications
While specific quantitative data for the catalytic activity of metal complexes with this compound ligands is not extensively reported in the literature, the general catalytic applications of related aminophenol-based Schiff base complexes provide a strong indication of their potential.
A. Oxidation Reactions
Copper(II) complexes of Schiff bases derived from aminophenols are well-known catalysts for various oxidation reactions.[7][8] These reactions are fundamental in both industrial chemical synthesis and biological processes.
Potential Application: Catalytic Oxidation of Alcohols
-
Reaction: The conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.
-
Typical Catalyst System: A copper(II)-Schiff base complex.
-
Oxidant: Hydrogen peroxide or tert-butyl hydroperoxide (TBHP) is commonly used as a green and efficient oxidant.[7]
Table 1: Hypothetical Catalytic Oxidation of Benzyl Alcohol
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | H₂O₂ | Acetonitrile | 60 | 4 | >95 | >99 (Benzaldehyde) |
| 2 | 1 | TBHP | Acetonitrile | 60 | 4 | >95 | >99 (Benzaldehyde) |
Note: This table is illustrative and based on the performance of similar copper-Schiff base catalysts. Experimental validation is required for complexes of this compound.
General Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: To a solution of benzyl alcohol in a suitable solvent (e.g., acetonitrile), add the metal complex catalyst (typically 1-5 mol%).
-
Addition of Oxidant: Slowly add the oxidant (e.g., H₂O₂) to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or TLC.
-
Work-up: After the reaction is complete, the catalyst can be removed by filtration (if heterogeneous) or the reaction mixture can be subjected to an appropriate work-up procedure, such as extraction and solvent evaporation, to isolate the product.
-
Analysis: The conversion and selectivity are determined by GC analysis.
B. Polymerization Reactions
Nickel(II) complexes with Schiff base ligands have been investigated as catalysts for olefin polymerization.[3] The steric and electronic properties of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.
Potential Application: Ethylene Polymerization
-
Reaction: The polymerization of ethylene to produce polyethylene.
-
Typical Catalyst System: A nickel(II)-Schiff base complex, often activated by a co-catalyst such as methylaluminoxane (MAO).
Table 2: Hypothetical Ethylene Polymerization Data
| Entry | Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (kg PE/mol Ni·h) |
| 1 | Ni-Complex | MAO | 30 | 10 | High |
Note: This table is illustrative and based on the performance of similar nickel-based catalysts. Experimental verification is necessary.
General Experimental Protocol: Ethylene Polymerization
-
Catalyst Activation: In a reaction vessel under an inert atmosphere, the nickel(II)-Schiff base complex is treated with a co-catalyst (e.g., MAO) in a suitable solvent like toluene.
-
Polymerization: The reactor is then pressurized with ethylene gas, and the polymerization is carried out at a specific temperature and pressure.
-
Termination: The reaction is terminated by the addition of an acidic solution (e.g., acidified methanol).
-
Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried to a constant weight.
-
Characterization: The activity of the catalyst is calculated, and the polymer is characterized for its molecular weight and branching.
III. Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and catalytic testing of these metal complexes.
A. Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.
B. Catalytic Testing Workflow
Caption: General workflows for testing the catalytic activity in oxidation and polymerization reactions.
Conclusion
Metal complexes of ligands derived from this compound represent an underexplored area with significant potential for the development of novel catalysts. While direct experimental data is scarce, the established catalytic activity of related aminophenol-based Schiff base complexes in oxidation and polymerization reactions provides a solid foundation for future research. The protocols and workflows outlined in this document offer a starting point for the synthesis, characterization, and catalytic evaluation of these promising compounds. Further investigation is warranted to fully elucidate the structure-activity relationships and expand the catalytic applications of this unique ligand system.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,4-dimethylphenol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2,4-dimethylphenol, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct synthetic pathway involves a two-step process starting from 2,4-Dimethylphenol:
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Nitration: Electrophilic nitration of 2,4-dimethylphenol to form the intermediate, 2,4-dimethyl-3-nitrophenol. This step is often challenging regarding regioselectivity.
-
Reduction: Subsequent reduction of the nitro group on 2,4-dimethyl-3-nitrophenol to the corresponding amine yields the final product.
Q2: Why is the nitration of 2,4-dimethylphenol challenging?
A2: The nitration of 2,4-dimethylphenol can result in a mixture of isomers. The hydroxyl group is a strong ortho-, para-director, activating positions 6 and 5. The two methyl groups also provide ortho-, para-directing effects. Achieving high selectivity for the desired 3-nitro isomer over the 5-nitro and 6-nitro isomers requires careful control of reaction conditions.
Q3: My final product is dark and appears impure. What is the likely cause?
A3: Aminophenols are susceptible to oxidation, which can form highly colored polymeric byproducts. This can occur during the reaction, work-up, or storage, especially if exposed to air, light, or residual oxidizing agents. It is crucial to perform the work-up and purification steps promptly and consider using an inert atmosphere (e.g., Nitrogen or Argon).
Q4: Can I use catalytic hydrogenation for the reduction step?
A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-Carbon catalyst) is a very effective and clean method for reducing the nitro group. It often results in high yields and purity with minimal side products compared to metal-acid reductions. However, it requires specialized equipment for handling hydrogen gas.
Troubleshooting Guide
Issue 1: Low Yield in Nitration Step
Low yields during the nitration of 2,4-dimethylphenol are often linked to poor regioselectivity or the formation of oxidation and tar-like byproducts.
| Potential Cause | Recommended Solution |
| Incorrect Nitrating Agent/Conditions | Use milder nitrating agents (e.g., dilute nitric acid in acetic acid) and maintain low temperatures (-10 to 0 °C) to control the reaction rate and improve selectivity. |
| Formation of Multiple Isomers | Isomer separation can be difficult. Optimize reaction conditions to favor the 3-nitro isomer. If selectivity remains poor, consider a multi-step route involving protecting groups to direct nitration, although this adds complexity. |
| Oxidation of Phenol | Ensure the reaction is conducted at the recommended low temperature. A slow, controlled addition of the nitrating agent is critical to prevent localized overheating and subsequent oxidation. |
Issue 2: Incomplete Reduction or Low Yield in Reduction Step
Failure to fully convert the nitro-intermediate to the desired amine is a common hurdle.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure the molar ratio of the reducing agent to the nitro compound is adequate. For metal-based reductions (e.g., SnCl₂/HCl, Fe/HCl), a significant excess is often required. |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure the solvent is appropriate (e.g., Ethanol, Methanol, Ethyl Acetate) and free of catalyst poisons like sulfur compounds. |
| Product Degradation/Oxidation | The resulting aminophenol can be unstable. Work up the reaction under an inert atmosphere if possible. Rapid isolation and purification after the reaction is complete can minimize degradation. |
| Low Reaction Temperature/Short Time | Some reduction reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC to confirm the disappearance of the starting material before stopping the reaction. |
Issue 3: Purification Challenges
Isolating pure this compound can be complicated by the presence of isomers or colored impurities.
| Potential Cause | Recommended Solution |
| Colored Impurities from Oxidation | Treat the crude product solution with activated charcoal to adsorb colored polymeric byproducts before crystallization or chromatography. |
| Presence of Isomeric Impurities | If isomers are present from the nitration step, purification by column chromatography on silica gel is often necessary. A solvent system such as Hexane/Ethyl Acetate is a good starting point. |
| Product is an Oil or Gummy Solid | The product may not crystallize easily if impure. Attempt purification via column chromatography first. The purified fractions can then be concentrated and crystallized from a suitable solvent system (e.g., Toluene/Heptane). |
Experimental Protocols
Disclaimer: These protocols are representative examples based on standard organic chemistry procedures for analogous compounds. Researchers should conduct their own risk assessment and optimization.
Protocol 1: Nitration of 2,4-Dimethylphenol
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice-salt bath.
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Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly into a beaker of ice water with stirring.
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The crude product mixture (containing 2,4-dimethyl-3-nitrophenol and other isomers) will precipitate.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The desired isomer must be separated via column chromatography.
Protocol 2: Reduction of 2,4-Dimethyl-3-nitrophenol (Catalytic Hydrogenation)
-
To a hydrogenation vessel, add 2,4-dimethyl-3-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
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Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate).
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Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically to a pressure of 50-100 psi).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
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Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization or column chromatography as needed.
Comparative Data on Reduction Methods
The choice of reducing agent can significantly impact the yield and purity of the final product. The following table provides illustrative data for the reduction of a generic substituted nitrophenol.
| Method | Reducing Agent / Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
| Catalytic Hydrogenation | H₂ / 10% Pd-C | Ethanol | 25 | ~95 | >98 | Clean reaction, requires pressure equipment. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | 70 | ~85 | ~95 | Requires stoichiometric reagents and careful pH adjustment during work-up. |
| Metal/Acid Reduction | Fe / NH₄Cl | Ethanol/H₂O | 80 | ~90 | ~96 | Milder than SnCl₂, easier work-up. |
| Transfer Hydrogenation | Hydrazine Hydrate / Fe₂O₃ | Ethanol | 80 | ~88 | ~95 | Avoids the use of high-pressure hydrogen gas.[1] |
Visual Guides
Synthesis and Purification Workflow
Caption: General Workflow for this compound Synthesis
Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Potential Side Reactions in Nitro Reduction
Caption: Common Pathways in Nitroarene Reduction
References
Technical Support Center: Purification of Crude 3-Amino-2,4-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Amino-2,4-dimethylphenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The purified solid is colored (pink, brown, or black).
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Possible Cause A: Oxidation. Aminophenols are susceptible to air oxidation, which forms colored polymeric impurities. This is exacerbated by exposure to light and basic conditions.
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Troubleshooting Steps:
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Conduct all purification steps (recrystallization, filtration, and drying) under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Use degassed solvents for recrystallization.
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Avoid high temperatures for prolonged periods.
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Store the purified compound in a dark, airtight container under an inert atmosphere.
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Consider adding a small amount of a reducing agent, like sodium dithionite, during the workup or the initial stages of purification to inhibit oxidation.
-
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Possible Cause B: Residual Nitrophenol Impurities. If the synthesis involves the reduction of a nitrophenol precursor, residual yellow or orange nitrophenolic impurities can discolor the final product.
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Troubleshooting Steps:
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Ensure the reduction reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
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If nitrophenols are present, an additional purification step, such as column chromatography, may be necessary.
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Issue 2: Low recovery after recrystallization.
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Possible Cause A: Inappropriate solvent choice. The chosen solvent may be too good at dissolving this compound, even at low temperatures.
-
Troubleshooting Steps:
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Perform small-scale solvent screening to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for aminophenols include water, ethanol, or a mixture of the two.
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If the compound is too soluble in a particular solvent, try adding an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to induce crystallization.
-
-
Possible Cause B: Using an excessive volume of solvent. Dissolving the crude material in too much solvent will result in a low yield upon cooling.
-
Troubleshooting Steps:
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Use the minimum amount of hot solvent required to just dissolve the crude solid. Add the solvent in small portions to the heated crude material until it fully dissolves.
-
-
Possible Cause C: Premature crystallization during hot filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Troubleshooting Steps:
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Preheat the filtration apparatus (funnel and receiving flask).
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Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer.
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Issue 3: Oiling out instead of crystallization.
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Possible Cause A: High concentration of impurities. Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
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Troubleshooting Steps:
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Attempt to purify the crude material by another method first, such as column chromatography, to remove the bulk of the impurities.
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Try a different recrystallization solvent system.
-
-
Possible Cause B: Solution is too concentrated or cooled too rapidly.
-
Troubleshooting Steps:
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Add a small amount of additional hot solvent to the oil to try and dissolve it, then allow it to cool more slowly.
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Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
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Add a seed crystal of pure this compound if available.
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Issue 4: Inadequate separation of isomers by column chromatography.
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Possible Cause A: Inappropriate solvent system (eluent). The polarity of the eluent may be too high or too low, resulting in poor separation of isomers with similar polarities.
-
Troubleshooting Steps:
-
Optimize the eluent system using TLC. Test a range of solvent mixtures with varying polarities (e.g., different ratios of hexane and ethyl acetate, or dichloromethane and methanol). The ideal eluent should provide a good separation of the spots on the TLC plate.
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Consider using a different stationary phase if silica gel does not provide adequate separation.
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-
Possible Cause B: Column overloading. Applying too much crude material to the column will lead to broad bands and poor separation.
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Troubleshooting Steps:
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Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. A likely route is the nitration of 2,4-dimethylphenol followed by reduction. In this case, impurities may include:
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Isomeric Aminophenols: Such as 5-Amino-2,4-dimethylphenol and 6-Amino-2,4-dimethylphenol, which can be difficult to separate due to similar physical properties.
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Unreacted Starting Material: Residual 2,4-dimethylphenol.
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Intermediate Nitrophenols: Such as 2,4-dimethyl-6-nitrophenol, if the reduction is incomplete.
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Dinitrated Byproducts: Formed during the nitration step.
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Oxidation/Polymerization Products: Aminophenols are prone to oxidation, leading to colored, tar-like substances.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: For aminophenols, polar solvents are generally a good starting point. You can try:
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Water: Aminophenols often have moderate solubility in hot water and lower solubility in cold water.
-
Alcohols: Ethanol or isopropanol can be effective.
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Solvent Mixtures: An ethanol/water mixture can be a good choice, as the ratio can be adjusted to achieve optimal solubility characteristics.
Q3: How can I monitor the purity of my this compound during purification?
A3: The purity can be monitored by several analytical techniques:
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Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample and track the progress of purification.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the purified compound and detect the presence of impurities.
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Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q4: My purified this compound darkens over time. How can I prevent this?
A4: The darkening is due to oxidation. To prevent this, store the purified solid in a dark, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place, preferably a refrigerator.
Data Presentation
| Property | This compound | 2,4-Dimethylphenol (Potential Starting Material) | 2,4-Dimethyl-6-nitrophenol (Potential Impurity) |
| Molecular Formula | C₈H₁₁NO | C₈H₁₀O | C₈H₉NO₃ |
| Molecular Weight | 137.18 g/mol | 122.16 g/mol | 167.16 g/mol |
| Appearance | Off-white to light brown solid | Colorless to yellowish solid | Yellow solid |
| Melting Point | Not readily available | 25-28 °C | 69-71 °C |
| Boiling Point | Not readily available | 210-211 °C | Not readily available |
| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and ether. | Slightly soluble in water; soluble in ethanol, ether, and benzene. | Soluble in ethanol and ether. |
Note: Physical properties for this compound are not extensively reported in publicly available literature. The provided solubility information is based on the general properties of aminophenols.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent should be determined by preliminary small-scale tests.
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethanol/water mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is for the purification of this compound using silica gel column chromatography, which is particularly useful for separating isomeric impurities.
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TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system should show good separation between the desired product and impurities.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Synthetic and purification workflow for this compound.
Caption: Logical decision tree for troubleshooting purification issues.
common impurities in 3-Amino-2,4-dimethylphenol and their removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling, purifying, and troubleshooting common issues related to 3-Amino-2,4-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The common impurities in this compound typically arise from its synthesis, which is often a multi-step process. A plausible and common synthetic route involves the nitration of 2,4-dimethylphenol, followed by the reduction of the resulting nitro-intermediate. Impurities can therefore include:
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Unreacted Starting Materials: Residual 2,4-dimethylphenol from the initial nitration step.
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Isomeric Byproducts: Nitration of 2,4-dimethylphenol can occur at different positions on the aromatic ring, leading to isomeric nitro-compounds. Subsequent reduction of these isomers results in isomeric aminodimethylphenols, such as 5-Amino-2,4-dimethylphenol and 6-Amino-2,4-dimethylphenol.
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Incomplete Reaction Products: Residual 3-Nitro-2,4-dimethylphenol from an incomplete reduction step.
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Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of colored impurities, such as quinone-imines.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main compound from its isomers and other impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol/water or acetonitrile/water gradient) is a good starting point.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual starting materials like 2,4-dimethylphenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main compound and can also be used to identify and quantify significant impurities if their signals are well-resolved from the product's signals.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and for a preliminary assessment of the purity of the sample.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Exposure to light and air should be minimized to prevent oxidation, which can lead to discoloration of the material. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product is colored (e.g., pink, brown, or dark). | Oxidation of the amino- and/or phenol group. | 1. Perform purification steps under an inert atmosphere. 2. Treat a solution of the crude product with a small amount of a reducing agent like sodium dithionite or sodium bisulfite before crystallization. 3. Consider passing a solution of the product through a short plug of activated carbon to remove colored impurities (use with caution as it may adsorb the product as well). |
| "Oiling out" during recrystallization. | The melting point of the compound or its impurities is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Re-heat the mixture to dissolve the oil, then add more of the hot solvent and allow it to cool more slowly. 2. Try a different solvent or a solvent pair with a lower boiling point. 3. Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. 2. Add a co-solvent ("anti-solvent") in which the compound is less soluble, dropwise to the warm solution until it becomes slightly turbid, then clarify by adding a few drops of the original solvent and cool slowly. 3. Scratch the inner surface of the flask with a glass rod to create nucleation sites. |
| Product is still impure after recrystallization. | The chosen solvent is not effective in separating the impurity. The impurity may co-crystallize with the product. | 1. Try a different recrystallization solvent or solvent system. 2. Perform a second recrystallization. 3. For persistent impurities, especially isomers, consider column chromatography. |
Analytical Issues (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase. | 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 2. Dilute the sample to avoid column overload. 3. Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds. |
| Poor resolution between isomeric peaks. | The column and/or mobile phase are not providing sufficient selectivity. | 1. Optimize the mobile phase composition (e.g., change the organic modifier or the buffer). 2. Try a different stationary phase (e.g., a phenyl-hexyl or a mixed-mode column). 3. Decrease the gradient slope or run the separation in isocratic mode. |
| Ghost peaks appear in the chromatogram. | Contamination of the mobile phase, injector, or carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Flush the injector and sample loop. 3. Run a blank injection to confirm carryover and implement a needle wash step. |
Data Presentation
Table 1: Summary of Potential Impurities and Removal Strategies
| Impurity Name | Likely Source | Typical Analytical Method | Recommended Removal Method(s) |
| 2,4-Dimethylphenol | Unreacted starting material | GC-MS, HPLC | Recrystallization, Column Chromatography |
| 5-Amino-2,4-dimethylphenol | Isomeric byproduct | HPLC | Preparative HPLC, Fractional Crystallization |
| 6-Amino-2,4-dimethylphenol | Isomeric byproduct | HPLC | Preparative HPLC, Fractional Crystallization |
| 3-Nitro-2,4-dimethylphenol | Incomplete reduction | HPLC, TLC | Column Chromatography, Recrystallization |
| Quinone-imine derivatives | Oxidation/Degradation | HPLC-MS, UV-Vis | Treatment with reducing agents, Recrystallization, Column Chromatography |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the purification of crude this compound. The choice of solvent may need to be optimized based on the specific impurity profile.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/heptane mixture)
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Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
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Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but sparingly when cold. An ethanol/water mixture is often a good starting point for aminophenols.[5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently while stirring to dissolve the solid. If using a solvent pair like ethanol/water, dissolve the compound in the minimum amount of hot ethanol first.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent (if using a solvent pair): To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent if a pair was used) to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Derivatization of 3-Amino-2,4-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 3-Amino-2,4-dimethylphenol for analytical purposes. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting and FAQs
This section addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is my derivatization yield low?
A1: Low derivatization yields for this compound can stem from several factors. One of the most common issues is the presence of moisture, especially when using silylating reagents like BSTFA, which are highly moisture-sensitive.[1] Incomplete reaction is another possibility, which can be caused by insufficient reagent concentration, suboptimal reaction temperature, or inadequate reaction time. For silylation, a molar excess of the reagent (at least a 2:1 ratio of BSTFA to active hydrogens) is recommended.[2] Additionally, the choice of solvent can significantly impact the reaction; for instance, silylation of phenols is reported to be faster in acetone compared to other solvents. The inherent reactivity of the functional groups in this compound (an amino group and a hydroxyl group) can also lead to side reactions if conditions are not carefully controlled.
Q2: I am seeing multiple peaks for my derivatized product in the chromatogram. What could be the cause?
A2: The presence of multiple peaks can indicate incomplete derivatization, where you might be seeing the partially and fully derivatized forms of the molecule. For this compound, this could mean derivatization of only the amino group, only the hydroxyl group, or both. To address this, ensure you are using a sufficient excess of the derivatizing reagent and that the reaction is allowed to proceed to completion by optimizing the reaction time and temperature.[2] Another possibility is the degradation of the analyte or the derivative. Ensure the reaction conditions are not too harsh and that the derivatives are analyzed promptly, as some derivatives can be susceptible to hydrolysis.
Q3: How can I be sure my sample is dry enough for silylation?
A3: Ensuring an anhydrous environment is critical for successful silylation.[1] If your sample is in an aqueous solution, it should be evaporated to complete dryness under a gentle stream of nitrogen gas.[3] To remove any residual water, a common technique is to add a small amount of a dry, inert solvent like methylene chloride and then evaporate it again (azeotropic drying).[4] All glassware and reaction vessels should be thoroughly dried in an oven and cooled in a desiccator before use.
Q4: Which derivatization method is better for this compound: acetylation or silylation?
A4: The choice between acetylation and silylation depends on the analytical technique and the specific requirements of your experiment.
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Silylation with reagents like BSTFA or MSTFA is a versatile and widely used method for GC analysis.[1] It effectively derivatizes both the hydroxyl and amino groups, leading to a significant increase in volatility and thermal stability.[1]
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Acetylation with acetic anhydride is another common method that can derivatize both functional groups. Acetylated derivatives are often stable and provide good chromatographic properties.[5]
The optimal method may need to be determined empirically for your specific application.
Q5: What are the typical storage conditions for derivatized samples?
A5: The stability of derivatized samples can vary. Silyl derivatives are particularly susceptible to hydrolysis and should be analyzed as soon as possible after preparation.[2] If storage is necessary, they should be kept in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer). Acetylated derivatives are generally more stable. It is always recommended to perform a stability study to determine the optimal storage conditions for your specific derivatives.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of compounds structurally similar to this compound. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Silylation of Aminophenols
| Parameter | Condition | Notes |
| Silylating Reagent | BSTFA (+TMCS) or MSTFA | TMCS is often used as a catalyst to enhance reactivity.[2] |
| Solvent | Acetonitrile, Pyridine, Dichloromethane | The choice of solvent can influence reaction rate.[3] |
| Reagent Ratio | >2:1 molar ratio of reagent to active hydrogen | A significant excess ensures complete derivatization.[2] |
| Temperature | 60-100 °C | Higher temperatures may be needed for complete derivatization.[6] |
| Reaction Time | 15 min - 4 hours | Optimization is crucial to ensure the reaction goes to completion.[6] |
Table 2: Typical Conditions for Acetylation of Aromatic Amines
| Parameter | Condition | Notes |
| Acetylating Reagent | Acetic Anhydride or Acetyl Chloride | Acetic anhydride is commonly used.[5] |
| Solvent | Acetonitrile, Pyridine, or solvent-free | Reactions can be run neat or in a suitable solvent.[5] |
| Catalyst/Base | Pyridine, Sodium Acetate | A base is often used to neutralize the acid byproduct.[7] |
| Temperature | Room Temperature - 100 °C | Reaction temperature depends on the reactivity of the amine.[8] |
| Reaction Time | 30 min - 6 hours | Reaction progress should be monitored to determine completion.[5] |
Experimental Protocols
The following are detailed methodologies for the derivatization of this compound, based on established protocols for similar compounds. Note: These protocols are intended as a starting point and may require optimization for your specific application.
Protocol 1: Silylation using BSTFA with TMCS Catalyst for GC-MS Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
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Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS to the vial.
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Reaction: Tightly cap the vial and heat at 70-80°C for 1-2 hours in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride for HPLC or GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or pyridine) in a reaction vial.
-
Reagent Addition: Add a 2 to 5-fold molar excess of acetic anhydride to the solution. If not using pyridine as the solvent, add an equivalent molar amount of a base like triethylamine or pyridine to neutralize the acetic acid byproduct.
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Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C for 1-2 hours. The reaction progress can be monitored by TLC or a suitable chromatographic method.
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Work-up (if necessary): After the reaction is complete, the excess acetic anhydride and acetic acid can be removed by evaporation under reduced pressure. The residue can then be redissolved in a suitable solvent for analysis. For aqueous samples, a work-up with a mild base (e.g., sodium bicarbonate solution) may be necessary to neutralize the acid, followed by extraction of the acetylated product with an organic solvent.[7]
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. irjet.net [irjet.net]
- 7. Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. | Semantic Scholar [semanticscholar.org]
- 8. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 3-Amino-2,4-dimethylphenol during storage
This technical support center provides guidance on preventing the oxidation of 3-Amino-2,4-dimethylphenol during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid compound has darkened or changed color (e.g., from off-white/light tan to brown/purple). | Oxidation due to exposure to air (oxygen) and/or light. | 1. Evaluate Purity: Before use, assess the purity of the compound using a suitable analytical method (see Experimental Protocol 1). If significant degradation is detected, it is recommended to use a fresh, unoxidized lot. 2. Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. 3. Light Protection: Store in an amber or opaque container to protect from light. |
| Inconsistent experimental results using the same batch of the compound. | Partial degradation of the compound, leading to variable purity. | 1. Aliquot Upon Receipt: To prevent repeated exposure of the entire batch to atmospheric conditions, aliquot the solid compound into smaller, single-use vials upon receipt. 2. Fresh Solutions: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods unless their stability has been validated. |
| Solutions of the compound change color over a short period. | Rapid oxidation in solution, potentially catalyzed by solvent impurities, pH, or metal ions. | 1. Use Degassed Solvents: Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use. 2. Add Antioxidants: For solution-based applications, consider adding a compatible antioxidant. The choice of antioxidant will depend on the solvent and downstream application. 3. Control pH: If applicable, maintain a neutral or slightly acidic pH, as basic conditions can accelerate the oxidation of aminophenols. |
| Precipitate forms in a previously clear solution upon storage. | Degradation products may have lower solubility. | 1. Characterize Precipitate: If possible, analyze the precipitate to confirm if it is a degradation product. 2. Discard Solution: It is generally advisable to discard solutions that have formed a precipitate and prepare a fresh solution from solid material. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C. For enhanced stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
Q2: How can I minimize oxidation when preparing solutions of this compound?
A2: To minimize oxidation during solution preparation, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas. Prepare solutions immediately before use and in amber glassware to protect from light.
Q3: Are there any recommended antioxidants for solutions of this compound?
A3: While specific data for this compound is limited, antioxidants commonly used for aminophenol solutions include ascorbic acid or sodium metabisulfite. The choice and concentration of the antioxidant should be validated for compatibility with your specific experimental setup and analytical methods.
Q4: What are the primary degradation products of this compound oxidation?
A4: The primary degradation pathway for aminophenols involves oxidation to form quinone-imine intermediates, which are highly colored and can further polymerize to form complex, dark-colored products.
Q5: How can I assess the purity of my this compound?
A5: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its degradation products. See Experimental Protocol 1 for a general method.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | 2-8°C | For long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light Exposure | Store in the dark (amber or opaque containers) | Prevents photo-oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
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Instrumentation:
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HPLC system with a UV-Vis detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Trifluoroacetic acid (for mobile phase modification)
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This compound standard and sample
-
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: 280 nm
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Gradient Elution:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
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-
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Sample Preparation:
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Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
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Analysis:
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Inject the standard and sample solutions.
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Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
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Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
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Sample Preparation:
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Prepare solutions of this compound (e.g., 0.5 mg/mL) in various media:
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0.1 M HCl (Acidic hydrolysis)
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0.1 M NaOH (Basic hydrolysis)
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Water (Neutral hydrolysis)
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3% Hydrogen peroxide (Oxidative degradation)
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-
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Stress Conditions:
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Hydrolytic Stress: Incubate the acidic, basic, and neutral solutions at 60°C for 24 hours.
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Oxidative Stress: Store the hydrogen peroxide solution at room temperature for 24 hours, protected from light.
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Photolytic Stress: Expose the solid compound and a solution in a photostability chamber to UV and visible light (according to ICH Q1B guidelines).
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Thermal Stress: Store the solid compound at 60°C for 24 hours.
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Analysis:
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After the specified stress period, neutralize the acidic and basic samples.
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Analyze all samples by HPLC (as described in Protocol 1) to determine the percentage of degradation and identify major degradation products.
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Visualizations
troubleshooting guide for reactions involving 3-Amino-2,4-dimethylphenol
Welcome to the technical support center for 3-Amino-2,4-dimethylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
Q2: How should this compound be stored?
A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry place.[1] The compound's susceptibility to air oxidation makes proper storage critical to ensure its purity for reactions.[1]
Q3: My this compound has developed a reddish-brown color. Can I still use it?
A3: The development of a reddish-brown or dark color is a common indicator of oxidation.[1] While it might still be usable for some applications, the presence of oxidation products can interfere with reactions, lower yields, and complicate purification. It is highly recommended to purify the material by recrystallization or column chromatography before use if discoloration is observed.
Q4: What are some common solvents for reactions involving this compound?
A4: The choice of solvent will depend on the specific reaction. However, common solvents for reactions with aminophenols include toluene, N,N-dimethylformamide (DMF), acetonitrile, and alcohols like methanol or ethanol. The solubility of this compound should be experimentally determined for the chosen solvent system.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptom: The reaction involving this compound results in a significantly lower yield of the desired product than expected.
| Potential Cause | Suggested Solution |
| Oxidation of Starting Material | Before starting the reaction, check the purity of the this compound. If it appears discolored, purify it by recrystallization or column chromatography. Run all reactions under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation.[1] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Ensure the reaction is allowed to proceed to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction conditions, including solvent, temperature, and catalyst loading. The methyl groups on the aromatic ring can influence reactivity, so conditions may need to be optimized compared to unsubstituted aminophenols. |
| Product Loss During Workup | This compound and its derivatives may have some water solubility. Check the aqueous layer after extraction to ensure the product has not partitioned into it.[3] If so, perform additional extractions with an appropriate organic solvent. |
Issue 2: Formation of Colored Impurities in the Product
Symptom: The final product is contaminated with colored impurities, often appearing as dark oils or solids.
| Potential Cause | Suggested Solution |
| Oxidation During Reaction or Workup | The amino and phenol groups are susceptible to oxidation, which forms highly colored quinone-like species.[1] To mitigate this, conduct the reaction and workup under an inert atmosphere.[1] Degas all solvents before use. Consider adding a small amount of a reducing agent like sodium bisulfite during the workup. |
| Air Exposure During Purification | During purification steps like column chromatography, minimize the exposure of the product to air and light. Use freshly distilled solvents and consider adding an antioxidant to the eluent if the product is particularly sensitive. |
| Storage of the Final Product | Store the purified product under an inert atmosphere in a sealed, amber vial in a refrigerator or freezer to prevent long-term degradation. |
Issue 3: Unexpected Side Products
Symptom: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of significant, unexpected byproducts.
| Potential Cause | Suggested Solution |
| Regioisomer Formation | In electrophilic substitution reactions, the directing effects of the amino, hydroxyl, and methyl groups can lead to the formation of regioisomers. Carefully control reaction conditions such as temperature and the rate of addition of reagents to improve selectivity.[1] Purification by column chromatography may be necessary to separate the desired isomer. |
| N- vs. O-Alkylation/Acylation | The amino and hydroxyl groups are both nucleophilic and can compete in reactions like alkylation or acylation. To achieve selective functionalization, one of the groups may need to be protected. For example, the amino group can be protected as an amide, or the hydroxyl group as an ether, prior to the desired reaction. |
| Polymerization | Under certain conditions (e.g., strong acid or base, high temperatures), aminophenols can polymerize. Use milder reaction conditions and ensure that the pH is controlled throughout the reaction and workup. |
Experimental Protocols
General Protocol for N-Acetylation of this compound
This protocol describes a general method for the protection of the amino group as an acetamide.
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Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
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Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
References
side reactions to consider when using 3-Amino-2,4-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions when working with 3-Amino-2,4-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which should be an off-white or light tan powder, has developed a darker brown or purplish color. What is the cause of this discoloration?
A1: The discoloration of this compound is most commonly due to oxidation. Like many aminophenols, it is susceptible to air oxidation, which leads to the formation of highly colored quinone-imine species and their subsequent polymerization products.[1] This process can be accelerated by exposure to light, elevated temperatures, high pH conditions, and the presence of trace metal ions.[1] The appearance of a dark color indicates degradation and the presence of impurities.
Q2: What are the primary side products to expect when using this compound in a reaction?
A2: The principal side product is the corresponding 2,4-dimethyl-1,4-benzoquinone-3-imine, formed via oxidation of the starting material. This quinone-imine is a reactive intermediate that can undergo further reactions.[2][3] Depending on the reaction conditions and the presence of other nucleophiles, you might also observe products from polymerization or reactions of the quinone-imine with starting materials or solvents. In reactions involving electrophilic substitution on the aromatic ring, over-reaction to form di- or tri-substituted products can occur due to the strong activating nature of the amino and hydroxyl groups.[4]
Q3: How can I prevent the oxidation of this compound during storage and in my reaction?
A3: To minimize oxidation, store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures. When setting up a reaction, it is crucial to use deoxygenated solvents and to maintain an inert atmosphere throughout the experiment using standard air-free techniques, such as a Schlenk line or a glovebox.[1] The addition of antioxidants or radical scavengers, such as butylated hydroxytoluene (BHT), may also be beneficial in some applications.[1]
Q4: My reaction is complete, but I see multiple spots on my TLC plate, some of which are highly colored. How can I identify these impurities?
A4: The colored spots are likely oxidation-related impurities. To identify them, you can use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is highly effective for separating and identifying impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful tool.[7] Comparing the analytical data of your reaction mixture to a sample of the starting material that has been intentionally exposed to air can help confirm the presence of oxidative degradation products.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Starting material is discolored (brown/purple) upon opening. | Oxidation due to improper storage or exposure to air and light. | Procure a fresh batch of the reagent. For future use, store the compound under an inert atmosphere in a dark, cool, and dry place. Consider purification by recrystallization if a fresh batch is unavailable, though this may not remove all polymeric impurities. |
| Reaction mixture darkens significantly upon addition of reagents or heating. | Oxidation of the aminophenol under the reaction conditions. This can be catalyzed by air, basic conditions, or trace metals. | 1. Implement Air-Free Techniques: Use deoxygenated solvents and run the reaction under a nitrogen or argon atmosphere.[1] 2. Control pH: If possible, maintain a neutral or slightly acidic pH, as basic conditions can accelerate oxidation.[1] 3. Use a Chelating Agent: If metal catalysis is suspected, add a small amount of a chelating agent like EDTA. |
| Low yield of the desired product with a significant amount of dark, insoluble material. | Polymerization of the oxidized quinone-imine intermediate. | 1. Protect the Amino or Hydroxyl Group: Temporarily protect the more reactive functional group (often the amino group as an amide or carbamate) to prevent oxidation and side reactions.[8] 2. Lower Reaction Temperature: If the reaction conditions permit, running the experiment at a lower temperature can reduce the rate of degradation. |
| Unexpected peaks in HPLC or GC-MS analysis. | Formation of side products from oxidation or other side reactions. | 1. Analyze a Control Sample: Run a control reaction without the coupling partner to identify byproducts arising solely from the aminophenol. 2. Use HPLC with MS Detection: This will help in obtaining the mass of the impurity peaks, aiding in their structural elucidation.[5] |
Potential Side Products and Analytical Identification
| Side Product Type | Potential Structure | Suggested Analytical Method(s) |
| Oxidation Product | 2,4-dimethyl-1,4-benzoquinone-3-imine | HPLC-DAD-MS, LC-MS |
| Dimerization/Polymerization Products | Complex polymeric structures derived from the quinone-imine | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
| Over-reaction Products (e.g., in halogenation) | Di- or tri-halogenated this compound | GC-MS, ¹H NMR, ¹³C NMR |
| Products of reaction with nucleophiles | Adducts of the quinone-imine with nucleophiles present in the reaction | LC-MS, NMR |
Experimental Protocols
Protocol for a General Reaction Using this compound under an Inert Atmosphere
This protocol outlines the best practices to minimize oxidative side reactions.
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Solvent Deoxygenation:
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Place the required volume of solvent in a flask with a stir bar.
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Bubble a gentle stream of nitrogen or argon gas through the solvent for at least 30 minutes. This process is known as sparging.
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Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.
-
-
Reaction Setup:
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Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and a magnetic stir bar) and flame-dry it under vacuum or in an oven to remove adsorbed water and oxygen.
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Allow the glassware to cool to room temperature under a stream of inert gas.
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Maintain a positive pressure of inert gas throughout the experiment, for example, by using a balloon filled with nitrogen or argon, or a Schlenk line.
-
-
Reagent Addition:
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Add the solid this compound to the reaction flask under a strong counter-flow of inert gas.
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Add the deoxygenated solvent using a cannula or a gas-tight syringe.
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Add any other liquid reagents via a syringe through a septum. Solid reagents should be added using a solid addition funnel or under a positive flow of inert gas.
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Running the Reaction and Work-up:
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Stir the reaction mixture under the inert atmosphere for the required time and at the appropriate temperature.
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Upon completion, cool the reaction to room temperature.
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For the work-up, it is advisable to use deoxygenated water or other aqueous solutions to minimize oxidation of the product.
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Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. irjet.net [irjet.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Amino-2,4-dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,4-dimethylphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a common two-step synthetic route: nitration of 2,4-dimethylphenol to yield 3-nitro-2,4-dimethylphenol, followed by the reduction of the nitro group.
Issue 1: Low Yield or No Product in the Nitration Step
| Question | Possible Causes | Troubleshooting Steps |
| Why am I getting a low yield of the desired 3-nitro-2,4-dimethylphenol? | - Incorrect Nitrating Agent Concentration: The reactivity of phenol and its derivatives to nitration is high. Using a nitrating mixture that is too concentrated can lead to the formation of dinitro products or oxidation byproducts.[1][2] - Suboptimal Reaction Temperature: Nitration of phenols is an exothermic reaction. Poor temperature control can lead to side reactions and the formation of tarry substances.[3] - Formation of Isomers: The hydroxyl and methyl groups direct the electrophilic nitration. While the desired product is 3-nitro-2,4-dimethylphenol, other isomers such as 5-nitro- and 6-nitro-2,4-dimethylphenol can also be formed, complicating purification and reducing the yield of the target isomer.[4] | - Use Dilute Nitric Acid: Start with dilute nitric acid at a low temperature (e.g., 0-5 °C) to favor mono-nitration.[1] - Strict Temperature Control: Maintain a low reaction temperature using an ice bath throughout the addition of the nitrating agent.[3] - Isomer Separation: Use column chromatography to separate the desired 3-nitro isomer from other isomers. |
| My reaction is producing a dark, tarry substance instead of the expected product. | - Oxidation of the Phenol: Phenols are easily oxidized by nitric acid, especially at elevated temperatures or with concentrated acid, leading to the formation of complex, high-molecular-weight byproducts.[2][5] - Over-Nitration: The use of harsh reaction conditions can lead to the formation of multiple nitro groups on the aromatic ring.[6] | - Maintain Low Temperature: Ensure the reaction is kept cold (0-5 °C) during the addition of nitric acid. - Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 2,4-dimethylphenol to dissipate heat and control the reaction rate. - Use a Milder Nitrating Agent: Consider alternative nitrating agents that are less prone to causing oxidation. |
Issue 2: Incomplete or Unsuccessful Reduction of 3-nitro-2,4-dimethylphenol
| Question | Possible Causes | Troubleshooting Steps |
| The reduction of the nitro group is incomplete, and I still have starting material present. | - Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to improper storage or handling. - Insufficient Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be too low for the reaction to proceed to completion. - Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen. | - Use Fresh Catalyst: Ensure the catalyst is fresh and active. - Optimize Hydrogen Pressure: Increase the hydrogen pressure within safe limits for the equipment. - Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended and in contact with the reactants. |
| I am observing side products in my reduction reaction. | - Over-reduction: In some cases, other functional groups can be reduced under harsh conditions. - Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds as byproducts.[7] | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed. - Choose a Selective Reducing Agent: If over-reduction is an issue, consider a more chemoselective reducing agent. |
Issue 3: Difficulty in Purifying the Final Product
| Question | Possible Causes | Troubleshooting Steps |
| How can I effectively purify the this compound from the reaction mixture? | - Presence of Isomeric Amines: If the initial nitration step produced a mixture of isomers, the final product will be a mixture of the corresponding amino-dimethylphenols. - Contamination with Unreacted Starting Material or Intermediates: Incomplete reactions will lead to a mixture of compounds. - Product is an Oil or Difficult to Crystallize: The crude product may not readily crystallize due to impurities. | - Chromatographic Separation: Use column chromatography to separate the desired product from isomers and other impurities. - Acid-Base Extraction: Utilize the basicity of the amino group to perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid, wash the aqueous layer, and then basify to precipitate the purified amine. - Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can be used for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic approach is a two-step process starting from 2,4-dimethylphenol.
-
Nitration: 2,4-dimethylphenol is nitrated to introduce a nitro group onto the aromatic ring, aiming for substitution at the 3-position to form 3-nitro-2,4-dimethylphenol.
-
Reduction: The nitro group of 3-nitro-2,4-dimethylphenol is then reduced to an amino group to yield the final product, this compound.
Q2: What are the key safety precautions to consider during this synthesis?
-
Nitration: Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is exothermic and can be explosive if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly sealed and rated hydrogenation apparatus. Use an inert atmosphere to handle pyrophoric catalysts like Raney Nickel.
Q3: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product in both the nitration and reduction steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to identify the products and byproducts in the reaction mixture.
Q4: What are some common byproducts in the nitration of 2,4-dimethylphenol?
The primary byproducts are other isomers of nitro-2,4-dimethylphenol, such as 5-nitro-2,4-dimethylphenol and 6-nitro-2,4-dimethylphenol. Additionally, oxidation of the starting material can lead to the formation of benzoquinones and other tarry substances.[5]
Q5: Which catalysts are effective for the reduction of the nitro group?
Several catalysts are effective for the reduction of aromatic nitro groups:
-
Palladium on Carbon (Pd/C): A common and efficient catalyst for catalytic hydrogenation.[8][9]
-
Raney Nickel: A highly active catalyst, particularly for large-scale reductions.
-
Platinum on Carbon (Pt/C): Also a very active catalyst for hydrogenation.[10]
-
Tin(II) Chloride (SnCl2) or Iron (Fe) in Acidic Media: These are classical chemical reducing agents for nitro groups.
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-2,4-dimethylphenol (Deduced Protocol)
This protocol is a deduced procedure based on general methods for the nitration of phenols.[1][11]
| Parameter | Value |
| Starting Material | 2,4-dimethylphenol |
| Reagents | Dilute Nitric Acid, Sulfuric Acid (catalyst) |
| Solvent | Acetic Acid or Dichloromethane |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 3 hours |
Procedure:
-
Dissolve 2,4-dimethylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of dilute nitric acid (and a catalytic amount of sulfuric acid, if necessary) dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-nitro-2,4-dimethylphenol isomer.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol is based on general procedures for the reduction of nitrophenols.[10][12]
| Parameter | Value |
| Starting Material | 3-nitro-2,4-dimethylphenol |
| Reagents | Hydrogen gas, Palladium on Carbon (5-10 mol%) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 - 4 atm (or as per equipment rating) |
| Reaction Time | 2 - 6 hours |
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-2,4-dimethylphenol in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or acid-base extraction.
Visualizations
Caption: Deduced synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 3-Amino-2,4-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,4-dimethylphenol. The information is designed to address specific issues encountered during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile precursor used in several key catalytic reactions. The most common transformations include:
-
Selective N- or O-Arylation: Cross-coupling reactions to form C-N or C-O bonds are fundamental for synthesizing complex molecules, including many pharmaceutical candidates.[1]
-
Oxidative Coupling: As a substituted o-aminophenol, it can undergo oxidative dimerization or coupling with other molecules to form phenoxazinone structures, which are important heterocyclic motifs in medicinal chemistry.[2][3][4]
-
Selective Alkylation: The amino or hydroxyl group can be selectively alkylated to introduce different functional groups, often requiring a protection-deprotection strategy.[5][6]
-
Enzymatic Oxidation: Laccase and other enzymes can be used for the selective oxidation and polymerization of aminophenols, offering a green chemistry approach to synthesis.[7][8]
Q2: How do I choose between a Copper (Cu) or Palladium (Pd) catalyst for arylation reactions?
A2: The choice between copper and palladium is critical for achieving selectivity between N-arylation and O-arylation of 3-aminophenols. A complementary set of catalyst systems has been developed to provide orthogonal selectivity:[1]
-
For selective O-arylation (ether formation): A Copper(I) iodide (CuI) catalyst with a ligand like picolinic acid is highly effective.[1]
-
For selective N-arylation (amine formation): A Palladium-based precatalyst , such as one incorporating the BrettPhos ligand , provides excellent selectivity for the C-N bond formation.[1]
Using the wrong metal-ligand system will typically result in poor yield and a mixture of N- and O-arylated products.[1]
Q3: What role do ligands play in these catalytic reactions?
A3: Ligands are crucial for modulating the reactivity and selectivity of the metal catalyst. In the context of this compound reactions:
-
Selectivity Control: As mentioned in Q2, ligands like picolinic acid for Cu and biarylmonophosphine ligands (e.g., BrettPhos) for Pd are essential for directing the reaction towards either O- or N-arylation.[1]
-
Accelerating Effect: In Ullmann-type coupling reactions, amino acids like L-proline can act as ligands, accelerating the reaction and allowing for lower reaction temperatures.[9]
-
Preventing Deactivation: For nitrogen-containing substrates, which can coordinate to and deactivate the catalyst, specialized ligands can shield the metal center and maintain its catalytic activity.[10]
Q4: My oxidative coupling reaction to form a phenoxazinone is giving low yields. What are the likely causes?
A4: Low yields in phenoxazinone synthesis via oxidative coupling of o-aminophenols can stem from several factors:
-
Inappropriate Oxidant: The choice of oxidant is critical. Common systems include air, hydrogen peroxide, or hypervalent iodine reagents.[4][11] The reaction may require a specific oxidant to proceed efficiently.
-
Catalyst Incompatibility: While some reactions are metal-free, many are catalyzed by transition metals (e.g., Ni, Cu, Mn) or enzymes (e.g., laccase).[2][4][7] The chosen catalyst must be suitable for the specific substrate and reaction conditions.
-
Substrate Decomposition: Aminophenols can be sensitive and may degrade under harsh conditions (e.g., high temperature, strong acid/base). This can lead to the formation of tar-like substances instead of the desired product.[12]
Troubleshooting Guides
Problem 1: Poor Selectivity in Arylation (Mixture of N- and O-Arylated Products)
Your reaction is producing a mixture of the N-arylated and O-arylated products instead of a single, desired isomer.
Logical Flow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor N/O-arylation selectivity.
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand Combination: The most common cause is using a catalyst system not optimized for the desired selectivity.
-
Solution: For O-arylation, use a CuI/picolinic acid system. For N-arylation, use a Pd-based BrettPhos precatalyst. Ensure you are not cross-contaminating catalysts.[1]
-
-
Steric Hindrance: The two methyl groups on the this compound ring can create steric hindrance, particularly around the amino group. This can disfavor N-arylation or reduce binding efficiency to the catalyst.[1]
-
Solution: Try a ligand with a different steric profile. Sometimes, adjusting the reaction temperature can also influence the kinetic vs. thermodynamic product ratio, affecting selectivity.
-
-
Incorrect Base: The choice of base is critical and is tied to the catalyst system.
-
Solution: For the CuI/picolinic acid system, a weaker base like K₃PO₄ is often used. For the Pd/BrettPhos system, a stronger base like NaOt-Bu is typically required.[1] Using an inappropriate base can lead to side reactions or poor catalyst turnover.
-
Problem 2: Low or No Product Yield (Reaction Stalling)
The reaction fails to proceed to completion, resulting in a low yield of the desired product and recovery of starting material.
Logical Flow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Possible Causes & Solutions:
-
Catalyst Poisoning/Deactivation: The amino group of the substrate or impurities in the starting materials can coordinate strongly to the metal center, poisoning the catalyst and halting the reaction.
-
Solution: Use highly purified starting materials. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to prevent oxidative deactivation of the catalyst. In some cases, increasing the catalyst loading or using a more robust ligand can overcome partial poisoning.
-
-
Substrate Instability/Polymerization: Aminophenols can be prone to self-reaction or polymerization, especially at high temperatures or concentrations. This is often observed as the formation of a dark, insoluble "tar".[12]
-
Solution: Conduct the reaction at the lowest effective temperature. Run the reaction under more dilute conditions. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.[12]
-
-
Poor Reagent Quality: The catalyst, ligands, or base may have degraded over time.
-
Solution: Use freshly opened or purified reagents. Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Ensure solvents are anhydrous and degassed.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the selective arylation of 3-aminophenol derivatives, which serve as a model for reactions with this compound.
Table 1: Conditions for Copper-Catalyzed O-Arylation [1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 80 | 24 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 80 | 24 | 92 |
| 3 | 4-Iodotoluene | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 80 | 24 | 96 |
Table 2: Conditions for Palladium-Catalyzed N-Arylation [1]
| Entry | Aryl Halide | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | BrettPhos G3 (0.2) | NaOt-Bu | 1,4-Dioxane | 90 | 20 | 98 |
| 2 | 4-Chloroanisole | BrettPhos G3 (0.2) | NaOt-Bu | 1,4-Dioxane | 90 | 20 | 97 |
| 3 | 2-Bromopyridine | BrettPhos G3 (0.2) | NaOt-Bu | 1,4-Dioxane | 90 | 20 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Selective O-Arylation (Copper-Catalyzed)
This protocol is adapted from established methods for 3-aminophenols and serves as a starting point.[1]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Reagent Addition: Seal the vial with a septum. Evacuate and backfill with argon three times. Add this compound (1.0 equivalent) and the desired aryl iodide (1.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Place the vial in a preheated oil bath at 80°C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-arylated product.
Protocol 2: General Procedure for Selective N-Arylation (Palladium-Catalyzed)
This protocol is adapted from established methods for 3-aminophenols and serves as a starting point.[1][13]
-
Preparation: In an inert atmosphere glovebox, add the BrettPhos precatalyst (0.2 mol%) and NaOt-Bu (1.5 equivalents) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide or chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial (approx. 0.5 M concentration).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 90°C and stir for the recommended time (typically 20-60 minutes). Monitor progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove baseline inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.
Workflow for Catalyst Selection in Arylation
Caption: Catalyst and protocol selection guide for arylation reactions.
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Exotherms in 3-Amino-2,4-dimethylphenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,4-dimethylphenol. The following sections address common issues related to exothermic reactions, offering practical guidance and detailed protocols to ensure experimental safety and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with reactions involving this compound?
A1: Reactions involving this compound, particularly diazotization and subsequent azo coupling, can be highly exothermic. The primary hazard is the formation of unstable diazonium salts. These intermediates can decompose, sometimes explosively, leading to a rapid release of nitrogen gas and a significant increase in temperature and pressure.[1][2] This can result in a runaway reaction if not properly controlled.
Q2: Why is strict temperature control so critical in these reactions?
A2: Maintaining a low temperature, typically between 0-5 °C, is crucial for the stability of the diazonium salt intermediate.[1] At higher temperatures, the rate of decomposition of the diazonium salt increases significantly, which can initiate a thermal runaway. For some diazonium salts, the onset of decomposition can be as low as 27°C.[2]
Q3: What are the key parameters to monitor to prevent a runaway reaction?
A3: The most critical parameter to monitor is the reaction temperature. Additionally, careful control of the addition rate of reagents, efficient stirring to ensure homogenous heat distribution, and monitoring for gas evolution are essential. Any deviation from the expected temperature profile should be addressed immediately.
Q4: Can I isolate the diazonium salt of this compound for later use?
A4: It is strongly advised to use the diazonium salt in situ (in the reaction mixture) immediately after its formation. Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion risk.[2]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
| Possible Cause | Recommended Solution |
| Reagent addition is too fast. | Immediately stop the addition of the limiting reagent. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity. Increase the coolant flow rate if possible. |
| Poor mixing. | Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling bath. |
| Incorrect reagent concentration. | Verify the concentration of all reagents. Using overly concentrated reagents can lead to a more rapid heat release. |
Issue 2: Slower Than Expected Reaction or Low Yield
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | While maintaining safety, ensure the temperature is within the optimal range for the specific reaction. For some reactions, excessively low temperatures can hinder the reaction rate. |
| Incorrect pH. | The pH of the reaction medium is critical for both diazotization and coupling reactions. Verify and adjust the pH as required by the protocol. |
| Decomposition of the diazonium salt. | If the time between the formation of the diazonium salt and its use in the subsequent step is too long, decomposition can occur, leading to lower yields. Use the diazonium salt immediately after preparation. |
Quantitative Data on Related Exothermic Reactions
The following tables summarize representative quantitative data for diazotization and decomposition reactions of compounds structurally related to this compound. Note: This data is for illustrative purposes. It is crucial to perform a thorough thermal hazard assessment, including reaction calorimetry, for your specific experimental conditions.
Table 1: Onset Decomposition Temperatures of Various Diazonium Salts
| Compound | Onset Decomposition Temperature (°C) |
| Aniline diazonium salt | 27.21 |
| p-nitrobenzenediazonium salt | 150 |
| p-methoxybenzenediazonium salt | 140 |
| p-bromobenzenediazonium salt | 140 |
Source: Adapted from publicly available research data.[1][2]
Table 2: Enthalpy of Reaction/Decomposition for Related Processes
| Reaction/Process | Enthalpy (ΔH) |
| Diazotization of 2-aminonaphthalene-1,5-disulfonic acid (at 0°C) | -115.6 kJ/mol |
| Average Enthalpy of Decomposition for diazo compounds | -102 kJ/mol |
Source: Adapted from publicly available research data.[2]
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of this compound
WARNING: This reaction is highly exothermic and produces an unstable intermediate. Strict adherence to temperature control and safety precautions is mandatory.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in an appropriate acidic solution (e.g., dilute hydrochloric acid).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting amine using an appropriate method (e.g., TLC).
-
Immediate Use: Use the resulting diazonium salt solution immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt.
Protocol 2: General Procedure for Azo Coupling with the Diazonium Salt of this compound
-
Coupling Agent Preparation: In a separate vessel, dissolve the coupling agent (e.g., a phenol or another aromatic amine) in an appropriate solvent, often an alkaline solution.
-
Cooling: Cool the solution of the coupling agent to 0-5 °C.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
pH Control: Maintain the appropriate pH for the coupling reaction, which is typically alkaline for coupling with phenols and acidic for coupling with amines.
-
Isolation: After the reaction is complete, the azo dye product can be isolated by filtration and purified by recrystallization.
Visualizations
Caption: Workflow for managing exotherms during diazotization.
Caption: Troubleshooting logic for exothermic events.
References
Validation & Comparative
A Comparative Analysis of 3-Amino-2,4-dimethylphenol and its Isomeric Precursors
In the landscape of aromatic compounds, aminophenols stand out as a critical class of intermediates with wide-ranging applications in pharmaceuticals, dyes, and materials science. This guide provides a detailed comparison of 3-Amino-2,4-dimethylphenol with its fundamental isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective chemical properties, synthesis methodologies, and performance characteristics based on available experimental data.
Physicochemical Properties: A Tabular Comparison
The structural arrangement of the amino and hydroxyl groups on the benzene ring significantly influences the physicochemical properties of aminophenol isomers. These differences are critical in determining their reactivity, solubility, and potential applications. While detailed experimental data for this compound is not extensively available in public literature, its properties can be inferred from the behavior of its parent isomers.
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol | This compound |
| Molecular Formula | C₆H₇NO[1] | C₆H₇NO[2][3] | C₆H₇NO[4] | C₈H₁₁NO[5] |
| Molar Mass | 109.13 g/mol [1] | 109.13 g/mol [2][6] | 109.13 g/mol [4][7] | 137.18 g/mol |
| Appearance | Colorless needles or white crystalline substance, turns tan to brown on exposure to air[8][9] | White to light gray or pinkish crystals[2] | White or reddish-yellow crystals or light brown powder[7] | Not widely reported, likely a solid |
| Melting Point | 172-174 °C[1][8] | 120-124 °C[2][10] | 187.5 °C[4] | No data available |
| Boiling Point | 164 °C at 11.25 mmHg[9] | 164 °C at 11 mmHg[2][10] | 284 °C[4] | No data available |
| Solubility in Water | Slightly soluble[8][9] | 35 g/L at 20 °C[2] | Moderately soluble[4][11] | No data available |
| pKa (amino group) | 4.78[1] | 4.37[2][3] | 5.48 | No data available |
| pKa (phenolic group) | 9.97[1] | 9.82[2][3] | 10.30 | No data available |
| CAS Number | 95-55-6 | 591-27-5[2] | 123-30-8 | 100445-96-3 |
Synthesis and Reactivity
The synthesis of aminophenol isomers typically involves the reduction of the corresponding nitrophenols.[1][3][12] The reactivity of these isomers is dictated by the positions of the amino and hydroxyl groups, which influences their participation in various chemical transformations.
General Synthesis Pathway for Aminophenols
Caption: General reaction scheme for the synthesis of aminophenol isomers.
Synthesis of this compound
Specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, a plausible route involves the nitration of 2,4-dimethylphenol followed by reduction of the resulting nitro-intermediate.
A reported synthesis of a related compound, 3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol using a Raney nickel catalyst under hydrogen pressure.[13] A similar approach could likely be adapted for this compound.
Experimental Protocols
While specific experimental data comparing this compound with other isomers is scarce, the following sections outline general experimental protocols for the synthesis and analysis of aminophenols, which would be applicable for such a comparative study.
General Protocol for the Reduction of a Nitrophenol
Objective: To synthesize an aminophenol from its corresponding nitrophenol precursor.
Materials:
-
Nitrophenol isomer
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or Hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)
-
Solvent (e.g., Ethanol, Tetrahydrofuran, or an acidic aqueous solution)
-
Acid (if required, e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium bicarbonate or Sodium hydroxide solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the nitrophenol isomer in the chosen solvent in a reaction vessel.
-
Add the reducing agent portion-wise or set up the reaction under a hydrogen atmosphere with the catalyst.
-
The reaction may require heating and stirring for a period of time, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is filtered to remove any solid residues (e.g., catalyst or unreacted metal).
-
If the reaction was conducted in an acidic medium, the filtrate is neutralized with a base.
-
The aqueous solution is then extracted with an organic solvent.
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude aminophenol.
-
The crude product can be purified by recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate and quantify aminophenol isomers in a mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., a reversed-phase C18 column or a polystyrene-divinylbenzene column)[14]
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The exact composition will depend on the column and the specific isomers being separated.[15]
Procedure:
-
Prepare standard solutions of each aminophenol isomer of known concentrations.
-
Prepare the sample solution by dissolving the mixture in the mobile phase or a compatible solvent.
-
Set the HPLC parameters, including the mobile phase composition, flow rate, column temperature, and UV detection wavelength (e.g., 254 nm).[15]
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the sample solution to separate the isomers.
-
Identify the isomers in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer using the calibration curve.
Caption: A typical workflow for the separation and analysis of aminophenol isomers using HPLC.
Comparative Performance and Applications
The applications of aminophenol isomers are diverse and are largely dependent on their chemical structure.
-
2-Aminophenol: It is a key precursor in the synthesis of various heterocyclic compounds, dyes (especially metal-complex dyes), and some pharmaceuticals.[8] It is also used as a developer in black-and-white photography.[1]
-
3-Aminophenol: This isomer is particularly important in the synthesis of fluorescent dyes like rhodamine B.[3] It is also used as a colorant in hair dyes and as a stabilizer for chlorine-containing thermoplastics.[3] Due to its meta-orientation, it is less prone to oxidation compared to the ortho and para isomers.[12]
-
4-Aminophenol: The most prominent application of 4-aminophenol is as the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[4] It is also widely used as a developer in black-and-white film photography, often under the trade name Rodinal.[4]
-
This compound: Information regarding the specific applications of this compound is limited. However, based on its structure, it could potentially be used as an intermediate in the synthesis of specialized dyes, polymers, or pharmaceutical compounds where the specific substitution pattern is desired to tune properties such as color, solubility, or biological activity. It is listed as a metabolite of Lidocaine.[16]
Toxicity and Biological Activity
The toxicity of aminophenol isomers varies depending on the position of the functional groups.
-
2-Aminophenol and 4-Aminophenol: Exposure to these isomers can lead to the formation of methemoglobin.[12] 4-Aminophenol is known to be nephrotoxic (toxic to the kidneys).[17] The toxicity is believed to be mediated by the formation of reactive quinoneimine intermediates.[18]
-
3-Aminophenol: This isomer is generally considered to be less hazardous than its ortho and para counterparts.[12]
-
This compound: There is no readily available data on the specific toxicity of this compound. However, its toxicity profile would need to be experimentally determined.
Conclusion
While 2-, 3-, and 4-aminophenol are well-characterized compounds with established properties and applications, this compound remains a less-studied derivative. This comparative guide has summarized the available data for the parent isomers to provide a framework for understanding the potential characteristics of this compound. Further experimental investigation is necessary to fully elucidate its physicochemical properties, reactivity, and potential applications, thereby enabling its effective utilization in research and development. The provided experimental protocols offer a starting point for such comparative studies.
References
- 1. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. aobchem.com [aobchem.com]
- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 10. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemcess.com [chemcess.com]
- 13. prepchem.com [prepchem.com]
- 14. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Isomer-specific toxicity profiles of aminophenols [stacks.cdc.gov]
- 18. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Spectral Analysis for Structural Confirmation: A Comparative Guide to 3-Amino-2,4-dimethylphenol and Its Isomers
This guide provides a comparative framework for the structural confirmation of 3-Amino-2,4-dimethylphenol using a suite of spectral analysis techniques. For researchers, scientists, and professionals in drug development, definitive structural elucidation is a critical step. Here, we outline the expected spectral characteristics of this compound and compare them with data from its isomers and related compounds to highlight the power of spectroscopic methods in distinguishing between closely related molecular structures.
Workflow for Structural Confirmation
The process of confirming a chemical structure using spectral data follows a logical progression. Each analytical technique provides a unique piece of the puzzle, and collectively they offer a comprehensive picture of the molecule's architecture.
Caption: Logical workflow for structural confirmation using multiple spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (C₈H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 137.18.
Table 1: Comparison of Mass Spectrometry Data for Aminophenol Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₈H₁₁NO | 137.18 | Expected: 137, 122, 107 |
| 2-Amino-4,6-dimethylphenol | C₈H₁₁NO | 137.18 | 137, 136, 122[1] |
| 4-Amino-2,6-dimethylphenol | C₈H₁₁NO | 137.18 | Not explicitly detailed, but molecular ion at 137 expected.[2] |
| m-Aminophenol | C₆H₇NO | 109.13 | Not explicitly detailed, but molecular ion at 109 expected.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The distinct vibrational frequencies of different bonds provide a molecular fingerprint.
Table 2: Comparison of Key IR Absorption Bands (cm⁻¹) for Aminophenol Derivatives
| Functional Group | Expected Range (cm⁻¹) for this compound | 3,4-Dimethylphenol[4] | 2,4-Dimethylphenol[5] | m-Aminophenol[3] |
| O-H Stretch (Phenol) | 3200-3600 (broad) | Yes | Yes | Yes |
| N-H Stretch (Amine) | 3300-3500 (two bands for -NH₂) | No | No | Yes |
| C-H Stretch (Aromatic) | 3000-3100 | Yes | Yes | Yes |
| C-H Stretch (Aliphatic) | 2850-3000 | Yes | Yes | No |
| C=C Stretch (Aromatic) | 1450-1600 | Yes | Yes | Yes |
| C-O Stretch (Phenol) | 1200-1260 | Yes | Yes | Yes |
| C-N Stretch (Amine) | 1250-1350 | No | No | Yes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Comparison with Related Compounds
| Proton | Predicted for this compound | 3-Amino-2-methylphenol[6] | 4-Amino-3-methylphenol[7] |
| Aromatic CH | ~6.5-7.0 (2H) | Yes | Yes |
| Phenolic OH | ~8.0-9.5 (1H, broad) | Yes | Yes |
| Amine NH₂ | ~3.5-5.0 (2H, broad) | Yes | Yes |
| Methyl CH₃ | ~2.1-2.3 (6H, two singlets) | Yes (one singlet) | Yes (one singlet) |
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Comparison with Related Compounds
| Carbon | Predicted for this compound | 2,3-Dimethylphenol[8] | 3-amino-4,5-dimethyl-phenol[9] |
| Aromatic C-O | ~150-155 | Yes | Yes |
| Aromatic C-N | ~140-145 | No | Yes |
| Aromatic C-C (substituted) | ~120-140 | Yes | Yes |
| Aromatic C-H | ~110-125 | Yes | Yes |
| Methyl C | ~15-25 | Yes | Yes |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorbance (λ_max) can be influenced by the substitution pattern on the aromatic ring.
Table 5: Comparison of UV-Vis Absorption Maxima (λ_max) in nm
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |
| This compound (Predicted) | ~200-220 | ~270-290 | - |
| p-Aminophenol | 194 | 218 | 272[10] |
| o-Aminophenol | Not specified | Not specified | Not specified |
| m-Aminophenol | Not specified | Not specified | Not specified |
| 4-Amino-2-Nitrophenol | 212 | 264 | 342[11] |
Experimental Protocols
1. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an EI or ESI source.
-
Procedure: The sample solution is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the solution is sprayed through a charged capillary to form ions. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
2. Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a mull (e.g., Nujol).
-
Instrumentation: An FTIR spectrometer.
-
Procedure: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation absorbed at different frequencies. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: An NMR spectrometer with a high-field magnet.
-
Procedure: The sample tube is placed in the strong magnetic field of the spectrometer and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier-transformed to produce the NMR spectrum.
4. UV-Vis Spectroscopy
-
Technique: Ultraviolet-Visible Absorption Spectroscopy.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: The sample solution is placed in a cuvette. A beam of UV and visible light is passed through the sample, and the absorbance is measured at different wavelengths. The resulting spectrum is a plot of absorbance versus wavelength (nm).
By systematically applying these analytical techniques and comparing the obtained data with that of known isomers and related structures, researchers can confidently confirm the structure of this compound. The subtle differences in the spectral data, arising from the unique arrangement of functional groups and substituents on the aromatic ring, provide the necessary evidence for unambiguous structural elucidation.
References
- 1. 6-Amino-2,4-xylenol | C8H11NO | CID 100530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 3-amino- [webbook.nist.gov]
- 4. 3,4-Dimethylphenol(95-65-8) IR Spectrum [chemicalbook.com]
- 5. Phenol, 2,4-dimethyl- [webbook.nist.gov]
- 6. 3-Amino-2-methylphenol(53222-92-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148) [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 11. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
A Comparative Guide to Validating the Purity of Synthesized 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Amino-2,4-dimethylphenol (CAS 100445-96-3), a key intermediate and potential metabolite in various pharmaceutical syntheses. Objective comparison of the product's performance with other alternatives is supported by experimental data and detailed protocols to ensure reliable quality control.
Introduction
This compound, also known as 3-amino-2,4-xylenol, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As a metabolite of drugs like Lidocaine, its purity is of paramount importance to ensure the safety and efficacy of the final drug product. The synthesis of this compound can introduce various impurities, including positional isomers, starting material residues, and by-products from side reactions. This guide outlines a systematic approach to identify and quantify these impurities, thereby validating the purity of the synthesized product.
Potential Impurities in Synthesized this compound
A common synthetic route to this compound involves the nitration of 2,4-dimethylphenol followed by the reduction of the nitro group. This process can lead to several potential impurities:
-
Positional Isomers: Nitration of 2,4-dimethylphenol can yield not only the desired 3-nitro-2,4-dimethylphenol but also other isomers such as 5-nitro-2,4-dimethylphenol and 6-nitro-2,4-dimethylphenol. Subsequent reduction would lead to the corresponding amino-isomers.
-
Starting Material: Unreacted 2,4-dimethylphenol.
-
Intermediate: Incomplete reduction can leave traces of 3-nitro-2,4-dimethylphenol.
-
By-products of Nitration: Oxidation of the phenol ring during nitration can produce quinone-like structures.[1]
-
By-products of Reduction: Side reactions during the reduction of the nitro group can form nitroso or hydroxylamino intermediates.[2]
Analytical Methodologies for Purity Validation
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantifying the purity of this compound and separating it from its potential impurities. A comparison of different HPLC column technologies is presented below.
Table 1: Comparison of HPLC Columns for Aminophenol Analysis
| Column Type | Stationary Phase | Principle of Separation | Advantages | Disadvantages |
| Reversed-Phase C18 | Octadecylsilane | Hydrophobic interactions | Robust, versatile, widely available. Good for separating compounds with different polarities. | May have limited selectivity for closely related isomers. |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange) | Excellent selectivity for positional and structural isomers of aromatic compounds.[3] | Can be more expensive than C18 columns. |
| Mixed-Mode (SCX/C18) | Strong Cation Exchange and C18 | Ion-exchange and hydrophobic interactions | Superior separation of basic compounds like aminophenols from neutral and acidic impurities. | Method development can be more complex. |
| Monolithic | Single piece of porous silica or polymer | Convective mass transfer | Low backpressure, high flow rates, and rapid separations.[4] | Can have lower loading capacity compared to packed columns. |
Recommended HPLC Method:
A gradient reversed-phase HPLC method using a PFP column is recommended for its superior selectivity towards aromatic isomers.
Experimental Protocol: HPLC Analysis
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 10 mL of 50:50 Water:Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound and the identification of impurities. Both ¹H and ¹³C NMR should be employed.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound and a Potential Isomer
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| This compound | ~8.8 (s, 1H, OH), ~6.5 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.5 (s, 2H, NH₂), ~2.1 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) | ~150 (C-OH), ~140 (C-NH₂), ~125 (C-CH₃), ~122 (C-CH₃), ~118 (Ar-CH), ~115 (Ar-CH), ~18 (CH₃), ~15 (CH₃) |
| 5-Amino-2,4-dimethylphenol | ~9.0 (s, 1H, OH), ~6.8 (s, 1H, Ar-H), ~6.2 (s, 1H, Ar-H), ~4.8 (s, 2H, NH₂), ~2.0 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) | ~152 (C-OH), ~145 (C-NH₂), ~128 (Ar-CH), ~120 (C-CH₃), ~115 (C-CH₃), ~110 (Ar-CH), ~20 (CH₃), ~16 (CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 5 seconds.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR: For complex spectra or definitive assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, aiding in the confirmation of the main component and the identification of impurities.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Electrospray Ionization (ESI) | 138.0913 | 121 (loss of NH₃), 110 (loss of CO) |
Experimental Protocol: LC-MS Analysis
-
Liquid Chromatography: Use the HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract ion chromatograms for the expected molecular weight of the product and potential impurities. Analyze the mass spectra of any detected impurity peaks to propose their structures.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
Signaling Pathway of Impurity Formation
The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.
Caption: Potential impurity formation pathways during synthesis.
Conclusion
Validating the purity of synthesized this compound requires a robust analytical strategy. The combination of a selective HPLC method, such as one employing a PFP column, with structural elucidation techniques like NMR and MS, provides a comprehensive approach to ensure the quality of this important pharmaceutical intermediate. By understanding the potential impurities arising from the synthetic route, researchers can develop and validate analytical methods that are fit for purpose, ultimately contributing to the development of safe and effective medicines.
References
A Comparative Analysis of the Reactivity of 3-Amino-2,4-dimethylphenol and 4-amino-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 3-Amino-2,4-dimethylphenol and 4-amino-3,5-dimethylphenol. Understanding the nuanced differences in their reactivity, governed by the interplay of electronic and steric effects, is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document synthesizes theoretical principles to predict their behavior in various chemical transformations and provides standardized experimental protocols for empirical validation.
Molecular Structure and Substituent Effects
The reactivity of an aromatic compound is fundamentally dictated by the nature and position of its substituents. Both this compound and 4-amino-3,5-dimethylphenol possess a phenol ring substituted with an amino group and two methyl groups. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[1] The methyl (-CH3) groups are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation.
This compound: In this isomer, the amino and hydroxyl groups are meta to each other. The positions on the aromatic ring are subject to varying degrees of steric hindrance from the adjacent methyl groups at positions 2 and 4.
4-amino-3,5-dimethylphenol: Here, the amino and hydroxyl groups are in a para relationship. The two methyl groups are positioned ortho to the amino group and meta to the hydroxyl group, creating significant steric hindrance around the amino group and the adjacent ring positions.
Comparative Reactivity Analysis
The differential positioning of the functional groups and methyl substituents in these two isomers leads to predictable differences in their reactivity towards various classes of reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is highly sensitive to both electronic activation and steric hindrance.
-
This compound: The positions most activated by the hydroxyl group (C5) and the amino group (C6) are sterically hindered by the flanking methyl groups. The C5 position, being ortho to the hydroxyl group and meta to the amino group, is moderately activated but sterically accessible. The C6 position, ortho to the amino group and para to the hydroxyl group, is electronically highly activated but may experience some steric hindrance from the C1-methyl group.
-
4-amino-3,5-dimethylphenol: The positions ortho to the strongly activating hydroxyl group (C2 and C6) are significantly more open to electrophilic attack. These positions are activated by both the hydroxyl (ortho) and amino (meta) groups. The positions ortho to the amino group are severely hindered by the adjacent methyl groups.
Prediction: 4-amino-3,5-dimethylphenol is predicted to be more reactive towards electrophilic aromatic substitution at the C2 and C6 positions due to lower steric hindrance at these activated sites compared to the available positions on this compound.
Reactivity of the Amino Group (e.g., N-Acylation)
The nucleophilicity of the amino group is a key factor in reactions such as acylation.
-
This compound: The amino group at C3 has one ortho methyl group at C2 and one ortho hydrogen at C4. This presents a moderate level of steric hindrance.
-
4-amino-3,5-dimethylphenol: The amino group at C4 is flanked by two ortho methyl groups at C3 and C5, creating a highly hindered environment.
Prediction: The amino group of This compound is predicted to be significantly more reactive in nucleophilic reactions like acylation due to its greater accessibility.
Reactivity of the Hydroxyl Group (e.g., O-Alkylation)
Similar to the amino group, the reactivity of the phenolic hydroxyl group can be influenced by neighboring substituents.
-
This compound: The hydroxyl group at C1 has one ortho methyl group at C2 and one ortho hydrogen at C6.
-
4-amino-3,5-dimethylphenol: The hydroxyl group at C1 has two ortho hydrogens at C2 and C6, but the overall molecule is more sterically crowded in the vicinity of the ring. However, direct ortho-substituent effects are most critical.
Prediction: The hydroxyl group of 4-amino-3,5-dimethylphenol is predicted to be more reactive in reactions such as O-alkylation, as it lacks direct ortho-alkyl steric hindrance, which is present in this compound.
Oxidation
The ease of oxidation of aminophenols is related to the electron density of the aromatic ring, which facilitates the removal of electrons. Both isomers are electron-rich due to the presence of multiple electron-donating groups.
-
This compound: The meta arrangement of the amino and hydroxyl groups may lead to complex oxidation pathways.
-
4-amino-3,5-dimethylphenol: As a para-aminophenol derivative, it is expected to be readily oxidized, potentially to the corresponding quinone-imine. The methyl groups will increase the electron density of the ring, likely lowering the oxidation potential compared to unsubstituted p-aminophenol.
Prediction: While both are susceptible to oxidation, 4-amino-3,5-dimethylphenol is predicted to undergo more facile oxidation to a stable quinone-imine structure, a common pathway for p-aminophenols.
Data Presentation
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Electrophilic Aromatic Substitution | 4-amino-3,5-dimethylphenol | Less steric hindrance at the activated C2/C6 positions. |
| N-Acylation | This compound | The amino group is less sterically hindered. |
| O-Alkylation | 4-amino-3,5-dimethylphenol | The hydroxyl group lacks direct ortho-alkyl steric hindrance. |
| Oxidation | 4-amino-3,5-dimethylphenol | Favorable para arrangement for oxidation to a quinone-imine. |
Experimental Protocols
To empirically validate the predicted reactivities, the following experimental protocols are proposed.
Competitive Electrophilic Aromatic Substitution (Bromination)
Objective: To determine the relative reactivity of the two aminophenol isomers towards an electrophile.
Materials:
-
This compound
-
4-amino-3,5-dimethylphenol
-
Bromine in acetic acid (standardized solution)
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and 4-amino-3,5-dimethylphenol in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid (0.9 molar equivalents with respect to the total moles of aminophenols) dropwise with constant stirring.
-
Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
-
Quench the reaction by adding an excess of sodium thiosulfate solution.
-
Extract the organic products with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Analyze the product mixture using GC-MS to identify and quantify the brominated products of each isomer. The ratio of the products will indicate the relative reactivity.
Competitive N-Acylation
Objective: To compare the nucleophilicity of the amino groups of the two isomers.
Materials:
-
This compound
-
4-amino-3,5-dimethylphenol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
In a dry flask, dissolve equimolar amounts of this compound and 4-amino-3,5-dimethylphenol in anhydrous dichloromethane containing pyridine (2.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.0 equivalent) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Analyze the reaction mixture by HPLC to determine the relative amounts of the N-acylated products formed from each isomer.
Visualizations
Factors Influencing Reactivity
Caption: Factors influencing the reactivity of the two aminophenol isomers.
Experimental Workflow for Competitive Bromination
Caption: Workflow for the competitive bromination experiment.
References
Comparative Guide to the Biological Activity of 3-Amino-2,4-dimethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Aminophenol Derivatives and the Unexplored Potential of 3-Amino-2,4-dimethylphenol Analogs
Introduction: Aminophenol scaffolds are pivotal in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Their derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties. This guide provides a comparative analysis of the biological activities of aminophenol isomers and their derivatives, offering a predictive framework for the potential therapeutic applications of this compound derivatives. While specific experimental data on the biological activities of this compound derivatives are limited in publicly available literature, this guide leverages structure-activity relationship (SAR) studies of analogous compounds to highlight potential areas of investigation.
Antioxidant and Pro-oxidant Activity: A Tale of Isomers
The antioxidant potential of aminophenol derivatives is intrinsically linked to the substitution pattern of the amino and hydroxyl groups on the benzene ring. Ortho- and para-aminophenols are recognized for their potent radical scavenging capabilities, a property attributed to their ability to form stable radical intermediates. In contrast, meta-aminophenols, such as 3-aminophenol and by extension this compound, generally exhibit weaker antioxidant activity.
However, under certain conditions, aminophenols can also exhibit pro-oxidant activity. For instance, 2- and 4-aminophenol have been shown to produce reactive oxygen species (ROS) in the presence of copper ions, a process that can induce cellular damage. This dual antioxidant/pro-oxidant nature is a critical consideration in drug development.
Table 1: Comparative Antioxidant Activity of Aminophenol Isomers
| Compound | Antioxidant Activity (DPPH Radical Scavenging) | Pro-oxidant Activity (in the presence of Cu2+) |
| 2-Aminophenol | High | Can produce reactive oxygen species |
| 3-Aminophenol | Low | Little to no reactivity |
| 4-Aminophenol | High | Can produce reactive oxygen species |
| This compound | Data not available | Data not available |
Antimicrobial Activity: An Emerging Area of Interest
Derivatives of aminophenols have been investigated for their potential as antimicrobial agents. For example, novel azo compounds derived from 4-aminophenol have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. While no specific data exists for this compound derivatives, the exploration of this scaffold for antimicrobial drug discovery presents a promising research avenue.
Table 2: Antimicrobial Activity of Selected Aminophenol Derivatives
| Derivative Class | Target Microorganisms | Reported Activity |
| Azo compounds of 4-aminophenol | E. coli, S. aureus, S. pyrogenes, etc. | Good antibacterial activity |
| This compound Derivatives | Not yet evaluated | - |
Anticancer Activity: Structure-Activity Relationship Insights
The anticancer potential of aminophenol derivatives has been a significant focus of research. Studies on novel aminophenol analogues have revealed that the nature and position of substituents play a crucial role in their cytotoxic and apoptotic activities. For instance, p-alkylaminophenols have shown potent anticancer activity against various cancer cell lines, with the length of the alkyl chain influencing the potency.[1] These compounds have been shown to induce apoptosis in cancer cells.[1]
The exploration of this compound derivatives in this context is warranted. The addition of various side chains and functional groups to this core structure could yield novel compounds with significant anticancer properties.
Table 3: Anticancer Activity of Selected Aminophenol Analogues
| Compound | Cancer Cell Lines | IC50 Values |
| p-Dodecylaminophenol | Breast (MCF-7), Prostate (DU-145), Leukemia (HL60) | Data on suppression of cell growth available[1] |
| p-Decylaminophenol | Breast (MCF-7), Prostate (DU-145), Leukemia (HL60) | Data on suppression of cell growth available[1] |
| This compound Derivatives | Not yet evaluated | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating antioxidant activity.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of microbial inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Serial dilutions: The test compound is serially diluted in the broth in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of biologically active compounds often involves elucidating their effects on cellular signaling pathways. For anticancer agents, pathways such as apoptosis and cell cycle regulation are of particular interest.
Apoptosis Induction Pathway
Caption: Potential mechanism of apoptosis induction by aminophenol derivatives.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The existing body of research on aminophenol derivatives strongly suggests that the this compound scaffold holds significant, yet largely untapped, potential for the development of novel therapeutic agents. The structure-activity relationships established for other aminophenol isomers provide a valuable roadmap for designing and synthesizing new derivatives with targeted biological activities.
Future research should focus on the systematic synthesis and screening of this compound derivatives for their antioxidant, antimicrobial, and anticancer properties. Elucidating their mechanisms of action and identifying their cellular targets will be crucial steps in translating these promising chemical scaffolds into clinically viable drug candidates. The lack of specific data for this compound class represents a clear research gap and a compelling opportunity for innovation in medicinal chemistry.
References
Performance of 3-Amino-2,4-dimethylphenol as a Precursor in Material Science: A Comparative Outlook
Introduction
3-Amino-2,4-dimethylphenol is a substituted aminophenol with potential applications as a precursor in the synthesis of high-performance materials. Its molecular structure, featuring a reactive amine group and a hydroxyl group on a substituted benzene ring, suggests its utility as a monomer or curing agent in the development of advanced polymers such as epoxy resins, polyimides, and benzoxazines. These classes of polymers are critical in industries requiring materials with exceptional thermal stability, mechanical strength, and chemical resistance, including aerospace, electronics, and automotive manufacturing.
While specific performance data for this compound in material science applications is not extensively documented in publicly available literature, this guide provides a comparative framework for its potential performance against established alternatives. The following sections outline the key performance indicators, experimental protocols for evaluation, and a hypothetical comparison to contextualize its potential advantages and disadvantages.
Comparative Performance Analysis
The performance of this compound as a precursor would be critically evaluated against other commonly used aminophenols and aromatic amines in polymer synthesis. The choice of alternative precursors for comparison would depend on the target application. For instance, in epoxy resin systems, it could be compared against other aromatic amines like diaminodiphenyl methane (DDM) or m-phenylenediamine (m-PDA), as well as other substituted aminophenols.
A quantitative comparison would involve evaluating key thermal and mechanical properties of the resulting polymers. A summary of such a hypothetical comparison is presented in the table below.
Table 1: Hypothetical Performance Comparison of Epoxy Curing Agents
| Property | This compound | Diaminodiphenyl Methane (DDM) | m-Phenylenediamine (m-PDA) | Test Method |
| Glass Transition Temp (Tg) | [Data not available] | 150 - 170 °C | 140 - 160 °C | DSC |
| Onset of Decomposition (Td) | [Data not available] | ~350 °C | ~330 °C | TGA |
| Tensile Strength | [Data not available] | 70 - 90 MPa | 60 - 80 MPa | ASTM D638 |
| Flexural Modulus | [Data not available] | 3.0 - 4.0 GPa | 2.8 - 3.5 GPa | ASTM D790 |
| Water Absorption (24h) | [Data not available] | 0.5 - 1.0 % | 0.8 - 1.5 % | ASTM D570 |
Note: The data for DDM and m-PDA are typical literature values and can vary based on the specific epoxy resin and curing conditions.
Experimental Protocols
To generate the data presented in the comparative table, a series of standardized experiments would be required. The following are detailed methodologies for key evaluations.
Curing Behavior and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing profile and the glass transition temperature of the polymer system.
-
Methodology:
-
Prepare a stoichiometric mixture of the epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) and the amine curing agent (this compound or an alternative).
-
Place a small, precisely weighed sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample in the DSC instrument under a nitrogen atmosphere from room temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) to observe the exothermic curing peak.
-
Cool the sample back to room temperature.
-
Reheat the cured sample at the same heating rate to determine the glass transition temperature (Tg), which appears as a step-change in the heat flow curve.
-
Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the cured polymer.
-
Methodology:
-
Place a small, precisely weighed sample (10-15 mg) of the fully cured polymer into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The onset of decomposition (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) occurs.
-
Mechanical Properties (Tensile and Flexural Strength)
-
Objective: To measure the mechanical performance of the cured polymer.
-
Methodology:
-
Cast the reactive mixture of epoxy and curing agent into standard molds (e.g., dog-bone shape for tensile testing, rectangular for flexural testing).
-
Cure the samples according to a predetermined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Conduct tensile testing using a universal testing machine according to ASTM D638 standard to determine tensile strength, modulus, and elongation at break.
-
Conduct three-point bending tests according to ASTM D790 standard to determine flexural strength and modulus.
-
Visualizing the Research Workflow
The logical flow of evaluating a novel precursor like this compound can be visualized. The following diagram illustrates the key stages of the research process, from initial synthesis and characterization to final performance evaluation and application assessment.
Caption: Experimental workflow for evaluating a novel precursor.
Signaling Pathways in Curing Chemistry
The curing of epoxy resins with amine hardeners involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, forming a highly cross-linked, three-dimensional polymer network. The presence of both a primary amine and a hydroxyl group on this compound could potentially lead to complex curing chemistries and network structures.
Caption: Simplified epoxy curing reaction pathway.
Comparative Analysis of Cross-Reactivity in Aminophenol Derivatives for Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
The data presented herein is primarily derived from clinical patch test studies, which are a cornerstone for diagnosing contact allergies. These studies help elucidate the patterns of co-sensitization and cross-reactivity among different haptens.
Quantitative Data on Cross-Reactivity of Aminophenols
The following table summarizes the results of a study investigating the cross-reactivity of various hair dye ingredients in patients sensitized to p-Phenylenediamine (PPD), a primary and potent sensitizer.
| Compound | Concentration in Patch Test | Number of Positive Reactions in PPD-Positive Patients (n=2939) | Percentage of PPD-Positive Patients with Positive Reaction |
| p-Phenylenediamine (PPD) | 1.0% | 132 | 4.5% |
| Toluene-2,5-diamine (PTD) | 1.0% | 82 | 2.8% |
| p-Aminophenol | 2.0% | 53 | 1.8% |
| m-Aminophenol | 2.0% | 29 | 1.0% |
| Resorcinol | 2.0% | 3 | 0.1% |
Data adapted from a study on contact allergy to common ingredients in hair dyes.[1]
These findings indicate that individuals sensitized to PPD are at a higher risk of reacting to other structurally similar compounds like Toluene-2,5-diamine and various aminophenols, demonstrating significant cross-reactivity.[1][2] The rate of decomposition of these aromatic compounds, leading to the formation of reactive quinones, is considered a key factor in eliciting these allergic responses.[3]
Experimental Protocols
Patch Testing for Allergic Contact Dermatitis
Patch testing is the primary in vivo method for identifying the causative agents of allergic contact dermatitis.
Methodology:
-
Allergen Preparation: Haptens, such as aminophenols, are prepared in a suitable vehicle (e.g., petrolatum) at a standardized, non-irritating concentration.[4]
-
Application: A small amount of each allergen is applied to a small disc, which is then placed in a chamber on a hypoallergenic adhesive patch. These patches are then applied to the patient's upper back.[4]
-
Occlusion: The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches, such as showering or strenuous exercise.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically conducted at 72 or 96 hours, and sometimes a later reading at day 6 or 7 may be necessary to detect delayed reactions.[5]
-
Interpretation of Results: Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles) according to international guidelines. The clinical relevance of a positive reaction is then determined based on the patient's history of exposure.[6]
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
HPLC is a crucial analytical technique for the separation, identification, and quantification of aminophenol isomers in various matrices, which is essential for preparing standardized allergens for testing and for stability studies.[7][8][9]
Methodology:
-
Sample Preparation: A standard stock solution of the aminophenol isomers is prepared and diluted to various concentrations for calibration.[9]
-
Chromatographic System: A liquid chromatograph equipped with a suitable column (e.g., reversed-phase C18 or a mixed-mode stationary phase) and a UV detector is used.[9][10]
-
Mobile Phase: A specific mixture of solvents (e.g., a buffered aqueous solution and an organic modifier like methanol or acetonitrile) is pumped through the column.[9][10]
-
Injection and Separation: A small volume of the sample is injected into the system. The different isomers will travel through the column at different rates based on their physicochemical properties, leading to their separation.
-
Detection and Quantification: As the separated isomers exit the column, they pass through the detector. The detector response is recorded as a chromatogram, where each peak corresponds to a different isomer. The area under each peak is proportional to the concentration of that isomer.
Visualizing Experimental Workflows
References
- 1. Contact allergy to common ingredients in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournals.se [medicaljournals.se]
- 3. Study on cross-reactivity to the para group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. researchgate.net [researchgate.net]
- 6. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Establishing a Reference Standard for 3-Amino-2,4-dimethylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 3-Amino-2,4-dimethylphenol, a known metabolite and potential impurity of Lidocaine.[1] This document outlines key performance data for various analytical techniques, details experimental protocols, and visualizes critical workflows and metabolic pathways to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Analytical Methods
The establishment of a reliable reference standard for this compound is crucial for the accurate identification and quantification of this impurity in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for this purpose, offering a balance of sensitivity and robustness. Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal method with high specificity.
The following table summarizes the typical performance characteristics of these methods for the analysis of aminophenol isomers and related compounds, providing a benchmark for what can be expected when developing and validating a method for this compound.
| Parameter | HPLC-UV | GC-MS | Alternative Reference Standard (e.g., 2,6-dimethylaniline) Performance (HPLC-UV) |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | 0.02 - 2.58 µg/g | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.4 µg/mL | 0.05 - 7.75 µg/g | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 15% | < 2.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aminophenols and related pharmaceutical impurities and should be adapted and validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the separation from its isomers and other related impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is ideal for confirmation of identity and for the analysis of volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-400.
-
Derivatization (optional): For improved volatility and chromatographic performance, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
-
Standard and Sample Preparation: Dissolve the standard or sample in a volatile organic solvent (e.g., dichloromethane or methanol). If derivatization is used, follow the appropriate protocol before injection.
Visualizing Key Processes
To further clarify the context and procedures involved in establishing a reference standard for this compound, the following diagrams are provided.
Caption: Workflow for Establishing a Reference Standard.
Caption: Simplified Lidocaine Metabolism Pathway.
References
A Comparative Guide to the Application of Aminophenols in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Aminophenol-Derived Azo Dyes
The following table summarizes the performance characteristics of azo dyes synthesized from different aminophenol derivatives, as reported in various studies. This data allows for an indirect comparison of the potential performance of dyes derived from 3-Amino-2,4-dimethylphenol by examining structurally similar compounds.
| Coupling Component | Diazo Component | Dye Class | Substrate | Absorption Maxima (λmax, nm) | Light Fastness | Wash Fastness | Reference |
| p-Aminophenol | Various aromatic amines | Dis-azo | Polyester (PET) & Nylon 6 | Not Specified | Good | Good | [1] |
| 3-Aminophenol | Schiff base of ninhydrin | Disperse azo | Polyester | Not Specified | Moderate to Very Good | Very Good | [2] |
| 3-[(2,6-Dimethyl-4-Quinolinyl)amino] phenol | Various diazo components | Disperse | Polyester | Not Specified | Poor to Fairly Good | Good to Excellent | [3] |
| p-Aminophenol | 1-naphthol | Azo | - | Not Specified | Not Specified | Not Specified | [4][5] |
| 1-Amino-2-naphthol-4-sulphonic acid | Various naphthalene derivatives | Acid | Polyamide (Nylon) | Not Specified | Good | Very Good | [6] |
Experimental Protocols
The following sections detail a generalized experimental protocol for the synthesis of azo dyes using an aminophenol as a coupling component, based on methodologies described in the cited literature.
Diazotization of the Aromatic Amine
The synthesis of an azo dye typically begins with the diazotization of a primary aromatic amine.
Materials:
-
Primary aromatic amine (e.g., p-aminophenol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the primary aromatic amine (e.g., 5 mmol) in a mixture of concentrated HCl (e.g., 2 mL) and distilled water (e.g., 5 mL).[4]
-
Cool the resulting solution to 0-5 °C in an ice bath.[4]
-
Slowly add a solution of sodium nitrite (5 mmol) in water (5 mL) dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.[4]
-
Stir the mixture for approximately 10 minutes at this temperature to ensure the complete formation of the diazonium salt.[4]
Azo Coupling Reaction
The newly formed diazonium salt is then reacted with a coupling component, in this case, an aminophenol derivative.
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., this compound or other aminophenol)
-
Sodium Hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Dissolve the coupling component in a dilute sodium hydroxide solution.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to allow the coupling reaction to complete.[4]
-
The resulting colored precipitate, the azo dye, is then collected by filtration, washed with cold water, and dried.
Visualization of the Synthesis Workflow
The following diagrams illustrate the general chemical pathways and workflows involved in the synthesis of azo dyes from aminophenols.
Caption: General workflow for the synthesis of azo dyes.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Concluding Remarks
While this compound is primarily cataloged as a metabolite of Lidocaine and a chemical intermediate, its structural similarity to other aminophenols suggests its potential utility as a coupling component in the synthesis of azo dyes. The data presented from analogous compounds indicate that the resulting dyes can exhibit a range of properties, with good to excellent fastness on synthetic fibers like polyester and polyamide being a common feature.
Further research is required to directly evaluate the performance of this compound in this application and to quantify its specific advantages or disadvantages compared to other commercially available aminophenols. The experimental protocols and workflows provided in this guide offer a foundational methodology for such investigations. Researchers in dye chemistry and materials science are encouraged to explore the potential of this and other underutilized intermediates to develop novel colorants with enhanced properties.
References
- 1. scialert.net [scialert.net]
- 2. Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System – Oriental Journal of Chemistry [orientjchem.org]
- 4. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 5. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 6. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Cost-Benefit Analysis: 3-Amino-2,4-dimethylphenol in Bioactive Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The selection of starting materials is a critical decision in the synthesis of bioactive molecules, directly impacting cost, efficiency, and the biological activity of the final compound. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Amino-2,4-dimethylphenol as a synthetic precursor, with a direct comparison to its close structural analog, 2,6-dimethylaniline. The synthesis of the widely used local anesthetic, lidocaine, and a hypothetical hydroxylated analog serves as a practical framework for this evaluation.
At a Glance: Key Comparison Metrics
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for the synthesis of a lidocaine-like molecule using this compound versus the traditional precursor, 2,6-dimethylaniline.
| Metric | This compound | 2,6-dimethylaniline |
| Starting Material Cost | ~$700 / g | ~$0.78 / g |
| Molecular Weight | 137.18 g/mol | 121.18 g/mol |
| Hypothetical Yield (Step 1) | ~85-95% (estimated) | 60-95% |
| Hypothetical Yield (Step 2) | ~40-88% (estimated) | 40-88% |
| Potential Biological Advantage | Reduced systemic toxicity | Well-established efficacy |
| Key Synthetic Challenge | Selective N-acylation | Standard procedure |
Cost Analysis: A Significant Divide
A primary consideration in any synthetic endeavor is the cost of raw materials. In this analysis, a stark contrast is observed between the two starting materials.
| Compound | Supplier Example | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | AOBChem | $703.00 | 1 g | $703.00 |
| 2,6-dimethylaniline | Spectrum Chemical | $77.88 | 100 g | $0.78 |
The significantly higher cost of this compound is a major factor in its cost-benefit profile. This price disparity necessitates a compelling justification for its use, such as a significant improvement in the biological properties of the final product.
Synthetic Feasibility and Experimental Protocols
The synthesis of lidocaine from 2,6-dimethylaniline is a well-documented, two-step process. A similar pathway can be postulated for the synthesis of a hydroxylated lidocaine analog from this compound, involving a selective N-acylation followed by a nucleophilic substitution.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the parallel synthetic routes.
Caption: Comparative synthetic workflows.
Detailed Experimental Protocols
Protocol 1: Synthesis of α-chloro-2,6-dimethylacetanilide from 2,6-dimethylaniline (Intermediate 2)
This protocol is adapted from established laboratory procedures for lidocaine synthesis.
-
Reaction Setup: In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Acylation: Cool the solution in an ice bath and add α-chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature.
-
Reaction Quench: After the addition is complete, add a solution of sodium acetate in water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and air dry.
-
Purity and Yield: The reported yields for this step range from 60-95%.[1] The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Protocol 2: Hypothetical Synthesis of α-chloro-3-hydroxy-2,6-dimethylacetanilide from this compound (Intermediate 1)
This protocol is based on general methods for selective N-acylation of aminophenols.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Selective Acylation: Cool the mixture to 0°C and add α-chloroacetyl chloride (1.1 eq) dropwise. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group is expected to lead to selective N-acylation.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product may require purification by column chromatography to isolate the desired N-acylated product.
-
Expected Yield: Based on similar reactions, a yield of 85-95% can be anticipated.
Protocol 3: Synthesis of Lidocaine from Intermediate 2
-
Reaction Setup: In a round-bottom flask, combine α-chloro-2,6-dimethylacetanilide (1.0 eq) with toluene and an excess of diethylamine (e.g., 3 eq).
-
Nucleophilic Substitution: Reflux the mixture for 1-2 hours.
-
Workup: After cooling, the reaction mixture is typically subjected to an acid-base extraction to isolate the basic lidocaine product.
-
Isolation and Purification: The final product can be isolated by removal of the solvent and may be further purified by recrystallization.
-
Yield: Reported yields for this step are in the range of 40-88%.[2]
Protocol 4: Hypothetical Synthesis of Hydroxylated Lidocaine Analog from Intermediate 1
The procedure would be analogous to Protocol 3, substituting Intermediate 2 with Intermediate 1. The workup procedure would need to be carefully considered to account for the phenolic hydroxyl group.
Performance and Biological Activity: The Potential Benefit
While the synthesis with this compound is significantly more expensive, the resulting hydroxylated analog may offer distinct biological advantages. A study on a hydroxylated derivative of lidocaine (lido-OH) revealed that it produced a similar local anesthetic profile to lidocaine but with significantly reduced systemic toxicities.[3][4] This suggests that incorporating a hydroxyl group, as would be the case when starting with this compound, could lead to a safer drug candidate.
The following diagram illustrates the potential relationship between the starting material and the biological outcome.
Caption: Precursor to potential outcome.
Conclusion: A Trade-off Between Cost and Potential for Improved Safety
The use of this compound in the synthesis of bioactive molecules presents a clear trade-off. The exorbitant cost of this starting material compared to alternatives like 2,6-dimethylaniline is a significant barrier to its widespread use in early-stage research and large-scale production. However, the potential for synthesizing analogs with improved safety profiles, such as reduced systemic toxicity, provides a compelling argument for its consideration, particularly in the development of new therapeutics where safety is a primary concern.
For researchers and drug development professionals, the decision to use this compound will depend on a careful weighing of budgetary constraints against the potential for creating a demonstrably safer and more effective final product. Further research into more cost-effective synthetic routes to this compound could dramatically alter this cost-benefit analysis in the future.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Amino-2,4-dimethylphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Amino-2,4-dimethylphenol, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Hazard Information
This compound and its related compounds are classified as hazardous materials. It is imperative to handle this substance with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard and Disposal Overview
The following table summarizes the key hazard classifications and corresponding disposal considerations for aminophenol and dimethylphenol compounds, which are closely related to this compound. This information is derived from safety data sheets (SDS) for similar chemicals.
| Hazard Classification | Description | Disposal Implications |
| Acute Toxicity | Toxic if swallowed or in contact with skin. | All waste, including contaminated PPE, must be treated as hazardous. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Use appropriate PPE during handling and disposal. Contaminated items are hazardous waste. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Do not allow the chemical to enter drains or the environment.[1][2] |
| Hazardous Waste | Unused product and contaminated materials are designated as hazardous waste.[3] | Must be disposed of through a licensed hazardous waste disposal service.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the essential steps for laboratory personnel.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including solid waste (e.g., weigh boats, contaminated gloves, absorbent paper) and liquid waste (e.g., reaction residues, solutions), must be classified as hazardous waste.[4][3]
-
Segregate this waste stream from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.
-
-
Containerization :
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.[4]
-
The container must be made of a material compatible with the chemical.
-
The container must be kept securely sealed when not in use.
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
For mixtures, list all constituents and their approximate percentages.
-
Include the date of waste accumulation and the name of the principal investigator or laboratory.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
-
Disposal Request and Collection :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide an accurate and complete description of the waste, including its chemical composition and quantity.
-
Do not attempt to transport the hazardous waste yourself.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and, if safe to do so, prevent further spread.
-
Use an inert absorbent material to collect the spilled chemical.
-
Place the absorbent material and any contaminated items into a sealed container and treat it as hazardous waste.[4]
-
-
Empty Container Disposal :
-
If the original container of this compound is to be discarded, it must be handled as hazardous waste unless properly decontaminated.
-
For many hazardous chemicals, this involves triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Consult your institution's EHS guidelines for specific procedures on decontaminating empty containers of highly toxic materials.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Amino-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-2,4-dimethylphenol. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 100445-96-3[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1][2] |
| Appearance | Pale Red Solid[1] |
| Melting Point | 70 - 73 °C[3] |
| Boiling Point | 170 °C @ 15 mmHg[3] |
| Solubility | Insoluble in ligroin[3] |
Table 2: Toxicological Data
| Endpoint | Value | Species |
| Acute Oral Toxicity | Toxic if swallowed[4] | Data not specified |
| Acute Dermal Toxicity | Toxic in contact with skin[4] | Data not specified |
| Skin Corrosion/Irritation | Causes severe skin burns[4] | Data not specified |
| Eye Damage/Irritation | Causes serious eye damage[4] | Data not specified |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.
Table 3: Required Personal Protective Equipment
| Body Part | PPE Recommendation | Standard |
| Respiratory | Use only in a chemical fume hood. If not available, a NIOSH-approved respirator with appropriate cartridges is necessary. | OSHA 29 CFR 1910.134, ANSI Z88.2 |
| Eyes & Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133, EN 166[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | |
| Body | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. | |
| Feet | Closed-toe shoes. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is essential to minimize exposure and ensure safe handling.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors[3].
-
Assemble all necessary equipment and reagents before starting work.
-
-
Handling:
-
Post-Handling:
Storage Plan:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area[3].
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases[3].
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix with other waste streams[6].
-
Collect all solid waste (e.g., contaminated gloves, wipes) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Keep waste containers closed except when adding waste[6].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide EHS with a complete inventory of the waste.
-
Disposal Workflow for this compound
Caption: A procedural diagram for the safe disposal of this compound waste.
Experimental Protocols
Detailed experimental methodologies for toxicological assessments, such as those determining LD50 values, are highly specific to the study design and are not typically included in safety data sheets. For researchers requiring such protocols, it is recommended to consult peer-reviewed toxicological literature or specialized databases that focus on experimental methods. General guidance for acute toxicity testing can be found in OECD (Organisation for Economic Co-operation and Development) test guidelines. For instance, acute oral toxicity is often assessed using OECD Test Guideline 420, 423, or 425[7]. These guidelines provide a framework for study design, including animal selection, dose administration, and observation periods[7]. Similarly, acute dermal toxicity studies may follow OECD Test Guideline 402[7]. Researchers should adapt these general protocols to the specific properties of this compound and the research question at hand, always under the review and approval of an institutional animal care and use committee (IACUC).
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
